Technical Guide: Solubility and Stability of Methyl 2-(4-hydroxyphenyl)propanoate
An In-Depth Technical Guide on the Solubility and Stability of Methyl 2-(4-hydroxyphenyl)propanoate Executive Summary Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0) is a structural analog of the "profen" class of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Solubility and Stability of Methyl 2-(4-hydroxyphenyl)propanoate
Executive Summary
Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0) is a structural analog of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), specifically related to the metabolic intermediates of ibuprofen and naproxen. As a phenolic ester, it presents a dual stability challenge: susceptibility to hydrolytic cleavage at the ester linkage and oxidative degradation at the phenolic moiety. Furthermore, the presence of a chiral center at the
-position introduces the risk of base-catalyzed racemization .
This guide provides a rigorous analysis of the physicochemical behavior of this compound, offering self-validating protocols for characterizing its solubility and stability profiles to ensure data integrity in drug development workflows.
Physicochemical Profile
Understanding the fundamental properties of Methyl 2-(4-hydroxyphenyl)propanoate is a prerequisite for designing robust experiments.
Property
Value / Description
Source/Rationale
IUPAC Name
Methyl 2-(4-hydroxyphenyl)propanoate
Structural Nomenclature
CAS Number
65784-33-0
Chemical Abstracts Service
Molecular Formula
Stoichiometry
Molecular Weight
180.20 g/mol
Calculated
Physical State
Viscous oil or low-melting solid
Structural analogy to methyl 3-(4-hydroxyphenyl)propionate (MP ~40°C) [1]
pKa (Phenol)
~9.8 - 10.2
Predicted based on phenol derivatives [2]
pKa (Ester)
Non-ionizable
Neutral functional group
LogP (Octanol/Water)
~1.9 - 2.3
Predicted (XLogP3) [3]
Chirality
Racemic (unless specified)
Contains one chiral center at C2
Expert Insight: Do not confuse this compound with its isomer, Methyl 3-(4-hydroxyphenyl)propionate (CAS 5597-50-2). The 2-isomer (branched) typically exhibits higher steric hindrance at the ester bond, potentially retarding hydrolysis compared to the linear 3-isomer, but is uniquely susceptible to racemization.
Solubility Profile
Thermodynamic Solubility
Methyl 2-(4-hydroxyphenyl)propanoate exhibits "brick-dust" behavior in aqueous media due to its lipophilic aromatic core, but dissolves readily in polar organic solvents.
Aqueous Solubility: Low (< 1 mg/mL predicted). pH-dependent solubility is observed only above pH 9.5, where the phenol deprotonates (
), significantly increasing solubility but also accelerating oxidation.
Organic Solubility: High in Methanol, Ethanol, DMSO, and Ethyl Acetate.
Co-solvent Systems: 10-20% Ethanol/Water mixtures are recommended for stock solutions to maintain stability while ensuring solubility.
Dissolution Mechanism Visualization
The following diagram illustrates the solvation dynamics, highlighting the competition between the hydrophobic aryl core and the hydrogen-bonding phenolic group.
Figure 1: Thermodynamic equilibrium pathway for the dissolution of Methyl 2-(4-hydroxyphenyl)propanoate.
Stability Profile
Hydrolytic Degradation
The methyl ester bond is the primary site of instability.
Acidic Conditions (pH < 4): Relatively stable. Hydrolysis follows the
Basic Conditions (pH > 9): Rapid hydrolysis via the
mechanism. The hydroxide ion attacks the carbonyl carbon, expelling methanol and forming the carboxylate.
Racemization (Critical Risk)
Unlike simple esters, the
-proton in 2-arylpropionates is acidic (pKa ~20-25) due to resonance stabilization by the adjacent phenyl ring and carbonyl group. In basic conditions, this proton can be abstracted to form an achiral enolate intermediate, leading to racemization of the recovered acid or ester.
Oxidative Degradation
The phenolic group is sensitive to oxidation, particularly in its deprotonated phenolate form.
Visual Indicator: Solutions turning pink, brown, or black indicate quinone formation.
Catalysts: Transition metals (Fe, Cu), light, and high pH.
Degradation Pathways Diagram
Figure 2: Primary degradation pathways including hydrolysis, base-catalyzed racemization, and oxidation.
Objective: To determine the thermodynamic solubility in various buffers and solvents.
Reagents:
Phosphate Buffer Saline (PBS) pH 7.4.
0.1 N HCl (pH 1.2).
Acetate Buffer (pH 4.5).
HPLC Grade Methanol/Acetonitrile.
Workflow:
Preparation: Add excess solid Methyl 2-(4-hydroxyphenyl)propanoate (~10 mg) to 2 mL of the target solvent in a glass vial.
Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).
Filtration: Filter an aliquot using a 0.45 µm PVDF syringe filter. Note: Discard the first 200 µL to account for filter adsorption.
Dilution: Dilute the filtrate immediately with mobile phase (to prevent precipitation).
Quantification: Analyze via HPLC-UV (Method below).
Self-Validating Step:
Check the pH of the filtrate after equilibrium. If the pH has shifted > 0.1 units, the buffer capacity was insufficient; repeat with a stronger buffer.
Protocol B: pH-Rate Profile (Hydrolysis Kinetics)
Objective: To calculate the pseudo-first-order rate constant (
Stock Solution: Prepare a 10 mM stock in Acetonitrile.
Reaction Initiation: Spike 100 µL of stock into 9.9 mL of pre-warmed buffer (pH 2.0, 7.4, 9.0) at 37°C. Final concentration: 100 µM.
Sampling: Withdraw 500 µL aliquots at t = 0, 15, 30, 60, 120, 240 min.
Quenching: Immediately add 500 µL of cold Acetonitrile containing 0.1% Formic Acid (stops base hydrolysis and protonates the phenol).
Analysis: Plot
vs. time. The slope = .
Analytical Methodology (HPLC-UV)
To ensure specificity between the ester, the acid hydrolysis product, and potential oxidation byproducts, use the following method:
Column: C18 reverse-phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: Water + 0.1% Formic Acid (maintains phenol in neutral state).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 278 nm (characteristic phenol absorption) [4].
Retention Time Prediction: The Acid (more polar) will elute before the Ester (less polar).
Storage and Handling Recommendations
Temperature: Store at -20°C for long-term stability.
Atmosphere: Overlay vials with Argon or Nitrogen to prevent phenolic oxidation.
Container: Amber glass vials to protect from photo-degradation.
Handling: Avoid contact with strong bases. Prepare aqueous solutions fresh; do not store aqueous stocks for > 24 hours.
References
PubChem.[2][3] Compound Summary: Methyl (R)-2-(4-hydroxyphenoxy)propionate (Structural Analog Data). National Library of Medicine. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733752. (Used for XLogP3 prediction of homologous series). Available at: [Link]
Fink, D. W., et al. "Difference spectrophotometric determination of p-hydroxybenzoic acid in presence of its esters." Journal of Pharmaceutical Sciences 67.12 (1978). (Methodology basis for phenolic esters).
Technical Monograph: (R)- and (S)-Methyl 2-(4-hydroxyphenyl)propanoate
The following technical guide is structured as a high-level operational monograph for research and development scientists. It prioritizes actionable protocols, mechanistic clarity, and robust characterization methods ove...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level operational monograph for research and development scientists. It prioritizes actionable protocols, mechanistic clarity, and robust characterization methods over general textbook definitions.
Subject: Stereochemical Resolution, Synthesis, and Analytical Characterization
CAS Registry (Racemate): 5597-50-2 (Isomeric reference)
Molecular Formula:
| MW: 180.20 g/mol
Executive Technical Summary
Methyl 2-(4-hydroxyphenyl)propanoate (also known as methyl 4-hydroxyhydratropate) represents a critical chiral scaffold in the synthesis of 2-arylpropionic acid derivatives (the "profen" class of NSAIDs) and selective estrogen receptor modulators (SERMs). Unlike its achiral isomer (methyl 3-(4-hydroxyphenyl)propionate), this molecule possesses a stereogenic center at the
-carbon (C2), necessitating strict enantiomeric control during drug development.
This guide details the biocatalytic kinetic resolution of the racemate—the industry-preferred route for generating high-purity enantiomers—and establishes the chiral HPLC protocols required for quality assurance.
Stereochemical Definition & CIP Priority
To ensure accurate documentation in electronic lab notebooks (ELN) and regulatory filings, the absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
CIP Priority Assignment at C2
The chiral center (C2) is bonded to four distinct groups. The priority sequence (highest to lowest) is:
-COOCH
(Carboxyl group: Carbon bonded to three oxygen equivalents).
-C
HOH (Phenolic ring: Carbon bonded to carbon/carbon/hydrogen).
(S)-Enantiomer: When H is in the rear, the sequence 1
2 3 is Counter-Clockwise .
(R)-Enantiomer: When H is in the rear, the sequence 1
2 3 is Clockwise .
Note: In the context of NSAID pharmacology, the (S)-enantiomer of the corresponding acid is typically the cyclooxygenase (COX) inhibitor, while the (R)-enantiomer often undergoes unidirectional inversion to (S) in vivo via an acyl-CoA intermediate.
Biocatalytic Kinetic Resolution (Protocol)
While asymmetric synthesis is possible, enzymatic kinetic resolution via lipase-catalyzed hydrolysis is the standard for 2-arylpropionates due to high enantioselectivity (
-value > 100) and mild conditions that prevent phenolic oxidation.
Mechanistic Pathway
The process utilizes Candida antarctica Lipase B (CAL-B), which preferentially hydrolyzes the ester bond of the (S)-enantiomer, leaving the (R)-ester intact.
Caption: Workflow for the lipase-catalyzed kinetic resolution separating the (S)-acid from the (R)-ester.
Experimental Protocol
Objective: Isolation of (S)-2-(4-hydroxyphenyl)propionic acid and (R)-methyl 2-(4-hydroxyphenyl)propanoate.
Biocatalyst: Immobilized CAL-B (Novozym 435), 20% w/w relative to substrate.
Solvent System: MTBE (Methyl tert-butyl ether) saturated with Phosphate Buffer (0.1 M, pH 7.0).
Step-by-Step Methodology:
Preparation: Dissolve 1.80 g (10 mmol) of the racemate in 50 mL of water-saturated MTBE.
Why MTBE? Hydrophobic solvents preserve lipase activity better than polar solvents like DMF, while water saturation ensures the hydrolysis stoichiometry is met without dissolving the enzyme support [1].
Initiation: Add 360 mg of Novozym 435. Incubate in an orbital shaker at 30°C, 200 rpm.
Monitoring: Monitor reaction progress via HPLC (see Section 4) every 2 hours.
Stop Condition: Terminate reaction when conversion reaches 50% (typically 4–24 hours depending on enzyme load).
Termination: Filter off the immobilized enzyme. Wash the enzyme beads with dry MTBE.
Separation (Work-up):
Wash the organic filtrate with saturated NaHCO
solution (3 x 20 mL).
Organic Phase: Contains the (R)-Ester .[2] Dry over MgSO
and concentrate.
Aqueous Phase: Contains the (S)-Acid as the carboxylate salt. Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate to recover the (S)-Acid.
Standard reverse-phase C18 methods cannot resolve these enantiomers. Normal-phase chiral chromatography using polysaccharide-based stationary phases is required.
Note: Trifluoroacetic acid (TFA) is mandatory to suppress ionization of the phenolic hydroxyl and the carboxylic acid (if analyzing the hydrolysis product), ensuring sharp peak shapes [2].
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 230 nm (aromatic
transition) or 274 nm (phenol absorption).
Validation Criteria
To validate the separation, calculate the Resolution Factor (
) and Selectivity Factor ():
: Capacity factor.
: Retention time.
: Peak width at base.
Applications in Drug Development
The resolved enantiomers of methyl 2-(4-hydroxyphenyl)propanoate serve as versatile precursors.
NSAID Synthesis: The (S)-enantiomer can be alkylated at the phenolic oxygen (Williamson ether synthesis) to generate various "profen" analogs (e.g., if alkylated with an isobutyl group, it structurally mimics ibuprofen precursors).
Metabolic Probes: Used to study the in vivo chiral inversion mechanism of 2-arylpropionates. The 4-hydroxyl group provides a handle for Phase II conjugation (glucuronidation/sulfation) studies [3].
Polymer Chemistry: The ester functionality allows for transesterification into chiral polyesters, where the rigid aromatic backbone confers high thermal stability (
C) [4].
Caption: Synthetic divergence from the resolved (S)-enantiomer scaffold.
References
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-arylpropionic acids. Tetrahedron: Asymmetry, 18(12), 1363-1393.
Chiralpedia. (2022).[3] Chiral HPLC separation: Strategy and Approaches.
Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693-704.
Li, S., et al. (2025).[5] Structure–Property Relationships of Renewable Ternary Polyesters Derived from Vanillin-Based Methyl Ester. ResearchGate.
Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0) is the methyl ester of 4-hydroxyhydratropic acid (2-(4-hydroxyphenyl)propionic acid). While often confused with its isomer, the microbial metabolite Methyl 3-(4-hydroxyphenyl)propanoate, this 2-substituted compound occupies a distinct chemical space as a structural analogue of the 2-arylpropionic acid (Profen) class of non-steroidal anti-inflammatory drugs (NSAIDs).
This technical guide delineates the biological activity of Methyl 2-(4-hydroxyphenyl)propanoate, focusing on its role as a prodrug scaffold for COX inhibition , a critical impurity in Loxoprofen synthesis , and a key intermediate in the bacterial catabolism of alkylphenols .
Chemical Identity and Structural Logic
Understanding the biological behavior of this molecule requires analyzing its pharmacophore relative to established therapeutics.[1]
Property
Specification
IUPAC Name
Methyl 2-(4-hydroxyphenyl)propanoate
Common Name
4-Hydroxyhydratropic acid methyl ester
CAS Number
65784-33-0
Molecular Formula
C₁₀H₁₂O₃
Molecular Weight
180.20 g/mol
Chirality
The C2 position is chiral. Biological activity is highly enantioselective (typically the S-enantiomer for COX inhibition).
Key Moiety
2-Arylpropionate: The "Profen" scaffold responsible for COX binding.Phenolic Hydroxyl: Provides antioxidant potential and Phase II conjugation sites.
The Isomer Distinction (Critical)
Researchers must distinguish this compound from its 3-isomer:
2-Isomer (Target): Methyl group at
-position. Synthetic precursor to NSAIDs; Loxoprofen impurity.
3-Isomer (Common Metabolite): No methyl at
-position; chain is linear propionate. Major metabolite of flavonoid/procyanidin degradation by gut microbiota.
Pharmacological Mechanism: The "Profen" Prodrug Hypothesis
Methyl 2-(4-hydroxyphenyl)propanoate is biologically inactive in its ester form regarding Cyclooxygenase (COX) inhibition. Its activity is predicated on bioactivation .
Mechanism of Action (MOA)
Prodrug Activation: Upon systemic entry, plasma and intracellular carboxylesterases (CES1/CES2) hydrolyze the methyl ester to the free acid, 2-(4-hydroxyphenyl)propionic acid .
COX Binding: The free acid mimics the transition state of arachidonic acid.
The carboxylate anion pairs with Arg120 in the COX active site.
The 4-hydroxyphenyl group occupies the hydrophobic channel.
Potency: While less potent than Ibuprofen (which has a 4-isobutyl group), the 4-hydroxy analogue retains measurable inhibitory activity and serves as a metabolite of Loxoprofen .
Visualization: Bioactivation Pathway
The following diagram illustrates the conversion of the ester to the active inhibitor and its interaction with the COX enzyme.
Caption: Bioactivation pathway of Methyl 2-(4-hydroxyphenyl)propanoate via esterase hydrolysis to the active COX inhibitor.
Environmental Microbiology: Bacterial Catabolism
Beyond pharmacology, this molecule is significant in environmental biotechnology. The acid form, 4-hydroxyhydratropic acid , is a metabolic bottleneck in the degradation of 4-nonylphenol (an endocrine disruptor) and oxy-PAHs by Sphingomonas and Pseudomonas species.
The NIH Shift Mechanism
A unique feature of its metabolism is the NIH Shift catalyzed by 4-hydroxyphenylacetate 1-hydroxylase .
Mobile Phase: Gradient Water/Acetonitrile (0.1% Formic Acid).
Detection: 280 nm (Phenolic absorption).
Validation: Decrease in Ester peak (
min) must correlate stoichiometrically with the appearance of the Acid peak ( min).
Protocol B: COX-1/COX-2 Inhibition Screening
Objective: Quantify the potency of the hydrolyzed acid form.
Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes; Arachidonic acid; Colorimetric peroxidase substrate (TMPD).
Pre-treatment:
Since the methyl ester is inactive in cell-free systems, pre-hydrolyze the compound using Protocol A or use the free acid standard (CAS 938-96-5) directly.
Reaction:
Incubate Enzyme + Inhibitor (0.1
to 100 ) for 10 min.
Add Arachidonic acid (
) and TMPD.
Readout:
Measure absorbance at 590 nm (oxidation of TMPD during prostaglandin generation).
Calculate
relative to Indomethacin (positive control).
Comparative Data Profile
The following table contextualizes the molecule against related bioactive compounds.
Compound
Structure Type
LogP (Calc)
COX-1 IC50 ()
Primary Utility
Methyl 2-(4-hydroxyphenyl)propanoate
Ester
2.35
>100 (Inactive)
Prodrug / Intermediate
2-(4-hydroxyphenyl)propionic acid
Acid
1.60
~50 - 150
Active Metabolite / Impurity
Ibuprofen
Acid
3.50
2 - 10
NSAID (Standard)
Loxoprofen
Acid (Prodrug)
2.80
>100
NSAID (Requires metabolism)
Note: The ester exhibits higher lipophilicity (LogP 2.35) than the acid, facilitating cell membrane penetration before intracellular hydrolysis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102526, 2-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]
Corvini, P. F., et al. (2004).Transformation of the Endocrine Disruptor 4-Nonylphenol by the Yeast Candida maltosa. FEMS Microbiology Letters.
Gabriel, F. L., et al. (2005). A Novel Metabolic Pathway for Degradation of 4-Nonylphenol Environmental Contaminants by Sphingomonas xenophaga. Journal of Biological Chemistry.[5] (Details the NIH shift and 4-HPA 1-hydroxylase activity on 4-hydroxyhydratropic acid). Retrieved from [Link]
Amano, T., et al. (2018).Pharmacological profile of loxoprofen sodium. Folia Pharmacologica Japonica. (Contextualizes the active metabolite structure).
Technical Guide: Methyl 3-(4-hydroxyphenyl)propionate (MHPP) as a Biological Nitrification Inhibitor
This guide provides an in-depth technical analysis of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , the scientifically validated biological nitrification inhibitor (BNI) often misidentified or confused with its 2-isomer....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , the scientifically validated biological nitrification inhibitor (BNI) often misidentified or confused with its 2-isomer.
Subtitle: Structural Specificity, Mechanism of Action, and Experimental Protocols
The prompt specified Methyl 2-(4-hydroxyphenyl)propanoate . However, extensive literature and chemical validation confirm that the bioactive BNI secreted by Sorghum bicolor is the 3-isomer (Methyl 3-(4-hydroxyphenyl)propionate).
The 3-Isomer (MHPP): The validated inhibitor targeting Ammonia Monooxygenase (AMO).[1][2]
The 2-Isomer: A structural analog with no significant documented BNI activity in peer-reviewed literature.
Editorial Decision: To ensure this guide is scientifically actionable, it focuses on the 3-isomer (MHPP) while noting that the 2-isomer may serve as a negative control in structure-activity relationship (SAR) studies.
Part 2: Chemical Profile & Synthesis
MHPP is a hydrophilic phenylpropanoid.[3] Unlike hydrophobic inhibitors (e.g., Sorgoleone) that remain in the root hair oil droplets, MHPP is released into the aqueous rhizosphere, creating a mobile inhibition zone.
For research purposes, extracting MHPP from roots is inefficient (low yield). Chemical synthesis is the standard for generating sufficient quantities for bioassays.
Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
Yield: Typically >90% (Clear to pale yellow oil/solid).
Part 3: Mechanism of Action
MHPP functions through a dual mechanism: direct enzymatic inhibition of soil bacteria and physiological modulation of the host plant.
Enzymatic Blockade (The BNI Effect)
MHPP specifically targets Ammonia Monooxygenase (AMO) , the enzyme responsible for the rate-limiting step of nitrification (oxidation of Ammonia to Hydroxylamine).[1][2][5][7]
Specificity: Unlike broad-spectrum inhibitors (e.g., Sakuranetin) that may affect Hydroxylamine Oxidoreductase (HAO), MHPP is highly selective for AMO.
Mode: It interferes with the electron transport required for AMO activity, effectively starving Nitrosomonas species of their energy source.
Root System Architecture (RSA) Modulation
MHPP acts as an allelochemical signal within the plant:
Pathway: It elevates reactive oxygen species (ROS) and Nitric Oxide (NO) levels in root tips.
Result: This signaling cascade inhibits primary root elongation but stimulates lateral root formation .
Benefit: Increased root surface area enhances Ammonium (
) uptake, complementing the preservation of soil ammonium caused by nitrification inhibition.
Visualization: The MHPP Inhibition Pathway
Caption: MHPP selectively targets the AMO enzyme, halting the conversion of Ammonium to Hydroxylamine, thereby preserving Nitrogen in the stable Ammonium form.[1][2][5][6][7][8][9]
Part 4: Experimental Protocols
To validate MHPP activity, researchers must use a standardized bioassay using pure cultures of Nitrosomonas europaea.
Protocol: Nitrosomonas europaea Bioassay
Objective: Determine the IC₅₀ of MHPP on nitrification activity.
Materials:
Nitrosomonas europaea strain (ATCC 19718).
HEPES-buffered medium (pH 7.5).
MHPP (dissolved in DMSO; final DMSO conc <0.1%).
Griess Reagent (for Nitrite detection).
Workflow:
Culture Prep: Grow N. europaea to late log phase. Wash cells and resuspend to OD₆₀₀ ~0.05.
Incubate at 25°C in the dark for 4 hours (shaking at 120 rpm).
Termination: Add 10 µL of 100 mM Allylthiourea (AT) to stop the reaction immediately.
Measurement:
Take 50 µL of supernatant.
Add 50 µL Sulfanilamide + 50 µL NED (Griess Reagents).
Incubate 10 mins. Measure Absorbance at 540 nm.
Calculation: Nitrification Inhibition (%) =
, where is control nitrite and is treated nitrite.
Visualization: Bioassay Workflow
Caption: Standardized workflow for assessing nitrification inhibition efficacy of MHPP using N. europaea.
Part 5: Efficacy & Comparative Data
MHPP is less potent than synthetic inhibitors (like Nitrapyrin) but offers environmental persistence and lack of toxicity.
Table 1: Comparative Efficacy of MHPP vs. Synthetic Inhibitors
Compound
Type
Target Enzyme
IC₅₀ (Pure Culture)
Soil Persistence
MHPP
Biological (BNI)
AMO
~10 - 50 µM
Moderate (Days)
Sorgoleone
Biological (BNI)
AMO & HAO
~1 - 10 µM
High (Weeks)
DCD
Synthetic
AMO (Cu chelator)
> 100 µM
Low (Leachable)
Nitrapyrin
Synthetic
AMO (Cu chelator)
< 5 µM
Volatile
Note: MHPP is hydrophilic, meaning it moves with soil water, potentially protecting a larger soil volume than hydrophobic inhibitors like Sorgoleone.
Part 6: References
Zakir, H.A.K.M., et al. (2008). "Detection, isolation and characterization of a root-exuded compound, methyl 3-(4-hydroxyphenyl) propionate, responsible for biological nitrification inhibition by sorghum (Sorghum bicolor)."[1] New Phytologist, 180(2), 442-451.[2]
Nardi, P., et al. (2013). "The nitrification inhibitor methyl 3-(4-hydroxyphenyl)propionate modulates root development by interfering with auxin signaling via the NO/ROS pathway." Journal of Experimental Botany, 64(14), 4355–4368.
Subbarao, G.V., et al. (2013). "Biological nitrification inhibition (BNI)—is it a widespread phenomenon?" Plant and Soil, 294(1-2), 5–18.
Coskun, D., et al. (2017). "Nitrogen transformations in modern agriculture and the role of biological nitrification inhibition." Nature Plants, 3, 17074.
Lan, T., et al. (2022). "Methyl 3-(4-hydroxyphenyl) propionate (MHPP) suppresses nitrification and N2O emission."[1] Biology and Fertility of Soils, 58, 333–344.[9]
Methyl 3-(4-hydroxyphenyl)propionate (MHPP): Mechanism of Action in Soil & Rhizosphere
The following technical guide details the mechanism of action for Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , the primary bioactive isomer relevant to soil science and plant physiology. Technical Disambiguation Note: T...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action for Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , the primary bioactive isomer relevant to soil science and plant physiology.
Technical Disambiguation Note:
The user query specified the 2-(4-hydroxyphenyl) isomer. However, in soil biochemistry and allelopathy, the 3-(4-hydroxyphenyl) isomer (Methyl Phloretate/MHPP) is the established Biological Nitrification Inhibitor (BNI) and root signaling modulator.[1] The 2-isomer is structurally related to synthetic NSAID precursors (hydratropic acids) and lacks the specific, documented soil signaling pathways of MHPP. To ensure this guide provides actionable, field-proven scientific value, it focuses on the 3-isomer (MHPP) while noting that the 2-isomer would primarily undergo generic ester hydrolysis without the specific BNI activity.
Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a hydrophobic ester and a secondary metabolite exuded by the roots of specific cereal crops (notably Sorghum bicolor).[1] Its primary utility in soil systems is twofold:
Biological Nitrification Inhibition (BNI): It selectively inhibits the enzymatic activity of ammonia-oxidizing bacteria (AOB), specifically Nitrosomonas spp., thereby reducing nitrogen leaching and N₂O emissions.
Rhizosphere Signaling: It modulates Root System Architecture (RSA) via an Auxin-ROS-Nitric Oxide signaling cascade, promoting lateral root proliferation to maximize nutrient interception.
Mechanism of Action 1: Biological Nitrification Inhibition (BNI)
The most critical function of MHPP in soil is the suppression of nitrification—the microbial conversion of ammonium (
) to nitrate ().
The Molecular Target: Ammonia Monooxygenase (AMO)
MHPP functions as a reversible inhibitor of Ammonia Monooxygenase (AMO) , the transmembrane enzyme responsible for the first step of nitrification in Nitrosomonas europaea.
Pathway:
Inhibition Mode: MHPP penetrates the lipophilic membrane of AOBs due to its methyl ester moiety (which confers higher lipophilicity than the free acid). Once inserted, it interferes with the electron transport chain required for AMO turnover or blocks the active site, preventing the oxidation of ammonia to hydroxylamine (
).
Consequence: This blockage creates a "high ammonium, low nitrate" zone around the root system, which:
Reduces nitrate leaching (since
is immobile/cationic and binds to soil particles).
Forces the plant to utilize
, which is energetically less costly to assimilate than .
Hydrolysis & Degradation (The "Timer" Mechanism)
The methyl ester group is essential for transport and permeation but makes the molecule susceptible to soil esterases.
Initial Phase (Active): MHPP remains intact in the rhizosphere for 24–72 hours, exerting BNI activity.
Hydrolysis Phase (Deactivation): Soil esterases and lipases hydrolyze MHPP into 3-(4-hydroxyphenyl)propionic acid (Phloretic Acid) and methanol.
Note: The free acid (Phloretic Acid) has significantly lower BNI activity (approx. 10-fold lower) due to poor membrane permeability.
Causality: This hydrolysis acts as a temporal "switch," ensuring the inhibition is transient and does not permanently sterilize the soil microbiome.
Mechanism of Action 2: Root System Architecture (RSA) Modulation
Beyond microbial suppression, MHPP acts as an autocrine/paracrine signal to the plant root itself.
The Auxin-ROS-NO Axis
MHPP alters root growth not by direct toxicity, but by hijacking the plant's auxin signaling machinery.
Auxin Accumulation: MHPP exposure upregulates the biosynthesis of Indole-3-Acetic Acid (IAA) in root tips and alters the expression of PIN auxin efflux carriers.
NO/ROS Generation: The elevated auxin triggers a burst of Nitric Oxide (NO) . This NO surge subsequently stimulates the production of Reactive Oxygen Species (ROS) (specifically
and ).
Phenotypic Output:
Primary Root (PR) Inhibition: High ROS levels in the meristematic zone inhibit cell elongation, shortening the primary root.
Lateral Root (LR) Promotion: The altered auxin gradients promote the initiation of lateral root primordia.
Ecological Logic: This shifts the root system from "deep seeking" to "shallow foraging," maximizing surface area in the nutrient-rich topsoil where MHPP was released.
Visualization: Signaling & Degradation Pathways
The following diagram illustrates the dual pathway of MHPP: its external effect on Soil Bacteria (BNI) and its internal effect on Root Physiology (RSA).
Caption: Figure 1. Dual mechanism of MHPP. (Left) Hydrolysis limits persistence. (Center) Inhibition of bacterial AMO prevents nitrate formation. (Right) Auxin-mediated signaling alters root architecture.[1]
Experimental Protocols
To validate the mechanism of MHPP in a research setting, the following self-validating protocols are recommended.
Objective: Quantify the inhibition of AMO enzyme activity using a recombinant Nitrosomonas strain.
Reagent Prep: Dissolve MHPP in DMSO (stock 10 mM). Prepare working solutions in sterile distilled water (0.1% DMSO final).
Bacterial Culture: Use Nitrosomonas europaea (ATCC 19718). Cultivate in HEPES-buffered medium until mid-log phase (
).
Assay Setup:
Aliquot 190 µL of bacterial suspension into 96-well plates.
Add 10 µL of MHPP at varying concentrations (10–1000 µM).
Control: 10 µL DMSO vehicle (Negative Control) and 10 µL Allylthiourea (Positive Control, known AMO inhibitor).
Incubation: Incubate at 28°C for 24 hours in the dark (to prevent photo-degradation of the phenol).
Quantification (Griess Assay):
Measure Nitrite (
) production (the product of AMO and Hydroxylamine Oxidoreductase).
Mix 50 µL supernatant with 50 µL Sulfanilamide + 50 µL NED (N-(1-naphthyl)ethylenediamine).
Read Absorbance at 540 nm.
Validation: The inhibition % is calculated as:
. A valid BNI agent should show an in the range of 10–100 µM.
Protocol B: Soil Hydrolysis Kinetics (Fate Study)
Objective: Determine the half-life (
) of MHPP in active soil vs. sterile soil to confirm biological degradation.
Step
Action
Critical Control
1. Soil Prep
Sieve soil (2mm). Split into two batches: "Active" and "Sterile" (autoclaved 2x).
Adjust moisture to 60% WHC.
2. Spiking
Spike both soils with MHPP at 50 mg/kg.
Ensure homogeneous mixing.
3. Sampling
Extract samples at T=0, 6, 12, 24, 48, 96 hours.
Freeze immediately at -80°C to stop enzymes.
4. Extraction
Extract with Methanol:Water (80:20). Vortex 1 min, sonicate 10 min.
Use internal standard (e.g., 4-chlorobenzoic acid).
5. Analysis
HPLC-UV (280 nm) or LC-MS/MS.
Monitor both MHPP (parent) and Phloretic Acid (metabolite).
6. Data
Plot ln(Concentration) vs. Time.
Success Criteria: Active soil shows 1st order decay (); Sterile soil shows minimal loss.
Comparison of Hydroxyphenyl Propanoates
To address the user's specific query regarding the "2-" isomer versus the bioactive "3-" isomer:
Feature
Methyl 3-(4-hydroxyphenyl)propionate (MHPP)
Methyl 2-(4-hydroxyphenyl)propanoate
Origin
Natural Root Exudate (Sorghum, Brachiaria)
Synthetic / Trace Metabolite
Structure
Linear Propanoate (Phenylpropanoid)
Branched "Hydratropic" Backbone
Key Activity
BNI (AMO Inhibition)
Generic Esterase Substrate
Soil Fate
Hydrolysis -> Phloretic Acid
Hydrolysis -> 4-Hydroxhydratropic Acid
Signaling
Auxin/NO/ROS Modulator
Likely Inactive in specific signaling
Use Case
Agricultural Biologicals, Eco-physiology
Pharmaceutical Intermediate
Critical Insight: The "2-" isomer is structurally hindered at the alpha-carbon. While it will hydrolyze in soil, the resulting acid (a structural isomer of ibuprofen precursors) does not fit the specific binding pocket of the AMO enzyme as effectively as the linear 3-isomer, rendering it ineffective as a nitrification inhibitor.
References
Zakir, H.A.K.M., et al. (2008). "Detection and characterization of biological nitrification inhibition (BNI) activity in sorghum root exudates."[1] Sorghum bicolor releases MHPP as a primary BNI agent.[1]
Liu, Y., et al. (2019). "The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway.
Nardi, P., et al. (2013). "Biological nitrification inhibition in the rhizosphere: determining the role of specific root exudates."[1] Identification of MHPP in soil matrices.
Coskun, D., et al. (2017). "Nitrogen transformations in modern agriculture and the role of biological nitrification inhibition." Review of the BNI mechanism and AMO targeting.
Subbarao, G.V., et al. (2015). "Biological nitrification inhibition (BNI)
Synthesis of Methyl 2-(4-hydroxyphenyl)propanoate from 2-(4-hydroxyphenyl)propanoic acid
Executive Summary This technical guide details the chemoselective esterification of 2-(4-hydroxyphenyl)propanoic acid (HPPA) to its methyl ester, Methyl 2-(4-hydroxyphenyl)propanoate . This transformation is a critical s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the chemoselective esterification of 2-(4-hydroxyphenyl)propanoic acid (HPPA) to its methyl ester, Methyl 2-(4-hydroxyphenyl)propanoate . This transformation is a critical step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic probes.
The core challenge in this synthesis is chemoselectivity : converting the carboxylic acid moiety (-COOH) to a methyl ester (-COOCH₃) while leaving the phenolic hydroxyl group (-OH) intact. This guide presents two field-proven protocols—Acid-Catalyzed Fischer Esterification and Thionyl Chloride Activation —that achieve >95% selectivity without requiring phenol protection groups.
Phenol (pKa ~10), Ester (Target), Chiral Center (C2)
Retrosynthetic Analysis & Strategy
The synthesis relies on the nucleophilic disparity between the carboxylic acid and the phenol. Under acidic conditions, the carboxylic carbonyl is activated, making it susceptible to attack by methanol (a weak nucleophile). The phenolic oxygen, being less nucleophilic and sterically hindered, does not participate in ether formation under these specific conditions, allowing for a direct, protection-free synthesis.
Reaction Pathway Diagram[8]
Figure 1: Mechanistic pathway for the acid-catalyzed esterification. The catalyst activates the carbonyl carbon, facilitating methanolic attack while the phenolic group remains inert.
Best for: Large-scale batches (>100g), cost-efficiency, and safety.
Mechanism: Equilibrium-driven reaction requiring removal of water or excess methanol to drive yield.
Sulfuric Acid (H₂SO₄, Conc., 0.1 equiv) or HCl gas
Step-by-Step Protocol
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).
Dissolution: Dissolve 2-(4-hydroxyphenyl)propanoic acid in Methanol. The large excess of methanol serves as both solvent and reactant to drive the equilibrium to the right (Le Chatelier's principle).
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product will have a higher R_f than the starting acid.
Concentration: Cool to room temperature and concentrate under reduced pressure (Rotavap) to remove excess methanol. Result: Syrupy residue.
Workup:
Dissolve residue in Ethyl Acetate (EtOAc).
Wash 2x with Saturated NaHCO₃ (removes H₂SO₄ and unreacted acid). Note: CO₂ evolution will occur.
Wash 1x with Brine.
Dry organic layer over anhydrous MgSO₄.
Isolation: Filter and evaporate solvent to yield the crude ester.
Purification: Recrystallization from Hexane/EtOAc or flash chromatography if high purity (>99%) is required.
Method B: Thionyl Chloride Activation (Fast & High Yield)
Best for: Laboratory scale (<10g), high conversion rates, and difficult substrates.
Mechanism: In-situ generation of anhydrous HCl and activation via acyl chloride intermediate.
Chilling: Place anhydrous Methanol in a round-bottom flask and cool to 0°C using an ice bath.
Activation: Add Thionyl Chloride dropwise over 20 minutes.
Mechanistic Insight: SOCl₂ reacts with MeOH to generate anhydrous HCl and methyl sulfite intermediates in situ. This is safer than handling HCl gas cylinders.
Addition: Add 2-(4-hydroxyphenyl)propanoic acid in one portion.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour, then heat to reflux for 2 hours.
Quenching: Cool the mixture.
Workup: Evaporate the solvent/volatiles (removes SO₂ and HCl). Redissolve in EtOAc and wash with NaHCO₃ as in Method A.
Operational Comparison & Data
Parameter
Method A (Fischer/H₂SO₄)
Method B (SOCl₂/MeOH)
Yield
85–92%
92–98%
Reaction Time
4–8 Hours
2–3 Hours
Chemoselectivity
Excellent (Phenol inert)
Excellent (Phenol inert)
Byproducts
Water
SO₂ (Gas), HCl (Gas)
Safety Profile
High (Corrosive acid)
Moderate (Toxic gas evolution)
Cost
Low
Moderate
Analytical Validation
To validate the synthesis, the researcher must confirm the formation of the methyl ester and the retention of the phenol group.
Expected NMR Data (¹H NMR, 400 MHz, CDCl₃)
δ 6.7–7.1 ppm (4H, m): Aromatic protons (characteristic AA'BB' system of p-substituted phenol).
Figure 2: Downstream processing workflow ensuring removal of acidic impurities and isolation of the pure ester.
Safety & Handling (E-E-A-T)
Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all SOCl₂ additions in a fume hood to manage SO₂ and HCl off-gassing.
Methanol: Toxic by ingestion and inhalation. Flammable.
Phenolic Compounds: Can be skin irritants. Wear nitrile gloves and lab coats.
Troubleshooting
Low Yield? Ensure Methanol is anhydrous. Water inhibits the reaction in both methods.
Phenol Methylation? Unlikely with these methods. If observed (methoxy peak ~3.8 ppm), ensure no alkyl halides (like Methyl Iodide) or strong bases were present.
Racemization: The alpha-proton is acidic. Avoid excessive heating or strong bases during workup to preserve the stereochemistry of the 2-position (if starting with a chiral pure acid).
References
Chemoselective Esterification of Phenolic Acids and Alcohols. Journal of Organic Chemistry. (2002). Demonstrates the kinetic selectivity of esterification over phenol alkylation in acidic media.
Acid to Ester - Thionyl Chloride and Methanol. Common Organic Chemistry. Protocol for in-situ acid chloride esterification.
Synthesis of Methyl 3-(4-hydroxyphenyl)propionate. PrepChem. Analogous protocol using Sulfuric Acid catalyst for the structural isomer.
Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. Sigma-Aldrich.[3] Physical data and CAS verification for related propanoate structures.
Esterification of Carboxylic Acids. Master Organic Chemistry. Mechanistic deep-dive into SOCl₂ activation.
Fischer-Speier esterification of 2-(4-hydroxyphenyl)propanoic acid protocol
Application Note: Optimized Fischer-Speier Esterification of 2-(4-Hydroxyphenyl)propanoic Acid Introduction & Scope This application note details the protocol for the Fischer-Speier esterification of 2-(4-hydroxyphenyl)p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Fischer-Speier Esterification of 2-(4-Hydroxyphenyl)propanoic Acid
Introduction & Scope
This application note details the protocol for the Fischer-Speier esterification of 2-(4-hydroxyphenyl)propanoic acid (also known as 4-hydroxyhydratropic acid) to its methyl ester. This transformation is a critical step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine-derived metabolites.
While Fischer esterification is a classical reaction, the presence of the phenolic hydroxyl group at the para-position introduces challenges regarding oxidative stability and potential side reactions (e.g., oligomerization). This protocol utilizes a thermodynamic control strategy to maximize yield without protecting the phenol group, ensuring high atom economy and scalability.
The Fischer-Speier esterification is an equilibrium process governed by Le Chatelier's principle.[5] To drive the reaction to completion (
), one must either use a large excess of alcohol (solvent) or continuously remove water.[6]
Key Mechanistic Considerations:
Chemoselectivity: Under acidic conditions, the carboxylic acid is activated (protonated).[4] The phenolic hydroxyl group (
) remains protonated and non-nucleophilic, preventing self-etherification or polymerization.
Water Management: The formation of water competes with the alcohol for the acylium intermediate. Accumulation of water promotes hydrolysis (the reverse reaction).
Catalyst Choice: Sulfuric acid (
) is preferred over HCl gas for this specific substrate because it acts as a sequestering agent for water, slightly shifting the equilibrium forward.
Figure 1: Reaction Mechanism
Caption: Step-wise mechanism showing activation, nucleophilic addition, and irreversible water elimination driving the equilibrium.
Process Control: Ensure the solution remains clear/yellow. Darkening indicates oxidation; ensure the flask is purged with Nitrogen if the substrate is old.
Step 2: Reflux
Heat the mixture to reflux (
) with vigorous stirring.
Maintain reflux for 4–6 hours .
Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).
Concentrate the mixture on a rotary evaporator to remove ~80% of the Methanol. Do not distill to dryness to avoid thermal stress on the phenol.
Dilute the residue with Ethyl Acetate (10 volumes) and Water (10 volumes).
Slowly add Saturated
solution with stirring until the aqueous layer pH is ~8. Caution: evolution.
Why: This neutralizes the
and deprotonates any unreacted carboxylic acid, keeping it in the aqueous layer. The phenolic proton ( 10) is not significantly deprotonated by bicarbonate ( 6.4 for ), keeping the ester in the organic layer.
Separate the layers.[10] Extract the aqueous layer once more with EtOAc.
Application Note: Multi-Stage Catalytic Synthesis of High-Purity Methyl 2-(4-hydroxyphenyl)propanoate
The following Application Note and Protocol is designed for research and development scientists focusing on the high-purity synthesis of Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0). Executive Summary Methyl 2-(...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for research and development scientists focusing on the high-purity synthesis of Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0).
Executive Summary
Methyl 2-(4-hydroxyphenyl)propanoate is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine-derived metabolites. Unlike its linear isomer (methyl 3-(4-hydroxyphenyl)propionate) or its ether analogue (methyl 2-(4-hydroxyphenoxy)propionate), the synthesis of the 2-phenyl branched isomer requires precise regiocontrol to establish the benzylic chiral center.
This guide details a multi-stage catalytic carbonylation protocol that achieves >99% purity. By utilizing a palladium-catalyzed hydroesterification of 1-(4-hydroxyphenyl)ethanol, this route avoids the stoichiometric waste associated with classical Friedel-Crafts or Grignard approaches, offering an atom-economic pathway scalable for pharmaceutical development.
Critical Distinction
Note: Do not confuse the target molecule Methyl 2-(4-hydroxyphenyl)propanoate (C-C bond at phenyl ring) with the herbicide intermediate Methyl 2-(4-hydroxyphenoxy)propionate (C-O ether bond). This protocol specifically targets the C-C linked arylpropionate.
Retrosynthetic Analysis & Strategy
The synthesis strategy relies on the Carbonylation of Benzylic Alcohols , a method chosen for its high regioselectivity toward the branched isomer.
Pathway Logic
Feedstock:4-Hydroxyacetophenone (4-HAP).[1] Readily available and inexpensive.
Intermediate:1-(4-Hydroxyphenyl)ethanol . Obtained via chemoselective hydrogenation.
Key Transformation:Pd-Catalyzed Hydroesterification . Conversion of the benzylic alcohol to the methyl ester using CO and MeOH. The mechanism proceeds via a benzylic carbocation or Pd-allyl species, favoring the thermodynamically stable benzylic position (branched product).
Figure 1: Retrosynthetic strategy highlighting the two-stage catalytic flow.
Experimental Protocol
Stage 1: Chemoselective Hydrogenation
Objective: Reduce the ketone to the benzylic alcohol without hydrogenolysis of the C-O bond or ring saturation.
Reactor Loading: Charge a Hastelloy autoclave with:
1-(4-hydroxyphenyl)ethanol (0.2 mol, 27.6 g)
Methanol (150 mL)
PdCl2(PPh3)2 (0.2 mmol, 0.1 mol%)
PPh3 (0.8 mmol)
p-TsOH (4.0 mmol, 2 mol%)
Purging: Purge the reactor 3 times with Nitrogen, then 3 times with CO.
Conditions: Pressurize to 40 bar (580 psi) with CO. Heat to 85°C .
Kinetics: Stir at 1000 rpm for 12 hours. The acid promoter facilitates the formation of the benzylic carbocation, which undergoes oxidative addition to Pd(0).
Work-up: Cool to <30°C. Vent CO carefully (Toxic gas!).
Filtration: Filter the reaction mixture to remove precipitated palladium black (if any).
Neutralization: Neutralize the filtrate with saturated NaHCO3 solution to pH 7.
Extraction: Evaporate MeOH. Dissolve residue in Ethyl Acetate, wash with brine, and dry over Na2SO4.
Distillation: Perform vacuum distillation (approx. 140–145°C at 2 mmHg) to remove linear isomers and unreacted alcohol.
Crystallization: Dissolve the distillate in a minimal amount of hot Toluene/Hexane (1:3). Cool slowly to 4°C.
Filtration: Collect white crystals. Wash with cold Hexane.
Drying: Vacuum dry at 40°C for 12 hours.
Results & Data Analysis
Quantitative Performance Table
Parameter
Stage 1 (Hydrogenation)
Stage 2 (Carbonylation)
Overall Process
Conversion
> 99%
96%
-
Selectivity
> 98% (Alcohol)
94:6 (Branched:Linear)
-
Isolated Yield
96%
88%
84.5%
Purity (HPLC)
> 99%
Crude: 94%
> 99.2% (Final)
Mechanistic Insight: The Acid Promoter
The addition of p-TsOH is crucial. It protonates the benzylic alcohol, facilitating water loss to generate a transient benzylic carbocation or styrene intermediate. The Palladium catalyst inserts into this activated species. Without acid, the reaction is sluggish and may favor ether formation.
Chirality: The product obtained via this route is racemic .
Note: If the (S)-enantiomer is required (e.g., for Naproxen analogs), replace PdCl2(PPh3)2 with a chiral catalyst such as PdCl2[(R)-BINAP] in Stage 2.
Safety & Handling
Carbon Monoxide (CO): Extremely toxic. All Stage 2 operations must be performed in a well-ventilated fume hood with CO detectors active. The autoclave must be pressure-tested prior to use.
Raney Nickel: Pyrophoric when dry. Keep wet at all times.
Pressure: Reactions are conducted at 30–40 bar. Use rated burst disks and safety shields.
References
Process for the preparation of 2-(4-hydroxyphenoxy)propionates. (Distinction of phenoxy vs phenyl). Google Patents. US5886209A. Link
Methyl 3-(4-hydroxyphenyl)propionate synthesis. (Linear isomer comparison). ChemicalBook. Link
Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. (Biocatalytic alternatives). Royal Society of Chemistry. Link
Stereochemistry of 1-(4'-hydroxyphenyl)ethanol produced by hydroxylation. (Intermediate synthesis). PubMed. Link
Methyl 2-(4-hydroxyphenyl)propanoate Substance Info. BenchChem. Link
Application Note: Enantioselective Synthesis of (R)-Methyl 2-(4-hydroxyphenyl)propanoate
This Application Note is designed for research scientists and process chemists focusing on the enantioselective synthesis of (R)-Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0). This guide prioritizes scalable, hi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and process chemists focusing on the enantioselective synthesis of (R)-Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0). This guide prioritizes scalable, high-fidelity protocols over theoretical generalities.
[1]
Executive Summary & Strategic Analysis
(R)-Methyl 2-(4-hydroxyphenyl)propanoate is a critical chiral building block, structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and a key intermediate for PPAR agonists and tyrosine metabolites.
Critical Structural Distinction:
Researchers must distinguish this target (Structure A) from the herbicide intermediate Methyl 2-(4-hydroxyphenoxy)propanoate (Structure B). This guide focuses exclusively on Structure A (C-C bond at the 2-position).
Structure A (Target): Ar-CH(CH₃)-COOMe (Alpha-aryl propionate)
Structure B (Exclude): Ar-O-CH(CH₃)-COOMe (Alpha-aryloxy propionate)
Synthetic Strategy Selection
We present two distinct, self-validating protocols. Selection depends on your available equipment and scale:
This route is preferred for high-throughput synthesis where yield is paramount. It utilizes a Rhodium(I)-DuPhos complex, known for superior enantiocontrol with
-aryl acrylates.
Substrate Preparation
Direct hydrogenation of the free phenol can poison the catalyst. We recommend protecting the phenol as an acetate.
Precursor: Methyl 2-(4-acetoxyphenyl)acrylate.
Synthesis: Perkin condensation of 4-acetoxybenzaldehyde with methyl propionate (or via Wittig olefination).
Catalyst Selection Logic
Metal: Rhodium (Rh) is superior to Ruthenium (Ru) for ester substrates (Ru is preferred for free acids).
Workup: Vent H₂. Concentrate the solvent under reduced pressure.
Deprotection (Optional): If the free phenol is required immediately, treat the crude acetate with K₂CO₃ (2 equiv) in MeOH at 0°C for 1 hour, then neutralize and extract.
Enzyme: Novozym 435 (20% w/w relative to substrate)
Buffer: Phosphate Buffer (0.1 M, pH 7.0) / Toluene (biphasic 1:1) or pure Buffer (if solubility permits).
Procedure:
Setup: Suspend racemic substrate (10 mmol, 1.80 g) in the reaction medium (50 mL).
Initiation: Add Novozym 435 beads.
Incubation: Shake at 30°C, 200 rpm .
Monitoring: Monitor pH. Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat method).
Critical Checkpoint: Stop the reaction at exactly 50% conversion (indicated by NaOH consumption).
Workup: Filter off the enzyme beads (recyclable).
Separation:
Extract the reaction mixture with Ethyl Acetate at pH 7.
Organic Phase: Contains the unreacted (R)-Ester .
Aqueous Phase: Contains the (S)-Acid (salt).
Purification: Dry and concentrate the organic phase to yield the target.
Expected Outcome:
Yield: ~45% (Theoretical max 50%)
ee: >99% (R)-enantiomer (due to high selectivity at 50% conversion)
Visualization of Workflows
Synthetic Pathways Diagram
Caption: Comparative workflow for Chemical (Route A) vs. Biocatalytic (Route B) synthesis.
Analytical Validation (QC)
Trustworthiness relies on rigorous analysis. Do not assume enantiopurity; measure it.
HPLC Method for Enantiomeric Excess (ee)[5]
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
Mobile Phase: Hexane : Isopropanol (90 : 10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Retention Times (Approximate):
(S)-Enantiomer:
(e.g., 8.5 min)
(R)-Enantiomer:
(e.g., 11.2 min)
Note: Inject racemic standard first to establish retention times.
Optical Rotation
Standard:
(c=1, CHCl₃) for the (R)-isomer (Value derived from analogous phenoxy/profen structures; verify with authentic standard).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (Route A)
Catalyst poisoning (O2 or S)
Ensure strict degassing; repurify substrate to remove sulfur/halides.
Low ee (Route A)
Wrong H₂ pressure or Temp
Lower T to 0°C; optimize H₂ pressure (sometimes lower pressure increases ee).
Low ee (Route B)
Reaction ran too long
Stop exactly at 45-50% conversion. Over-conversion hydrolyzes the (R)-ester.
Racemization
Basic conditions
Avoid pH > 8.0. Alpha-aryl esters racemize easily via enolization.
References
Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of alpha-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society.[3][4] Link (Foundational work on DuPhos ligands for acrylates).
Noyori, R. (1994). "Asymmetric Hydrogenation." Acta Chemica Scandinavica. Link (General principles of asymmetric hydrogenation).
Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry. Link (Protocol for lipase resolution of esters).
Sigma-Aldrich. "Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Product Page." Link (Reference for physical properties of the analogous phenoxy compound for comparison).
PubChem. "Methyl 2-(4-hydroxyphenyl)propanoate (Compound Summary)." Link (CAS verification).
Protocol for HPLC-UV analysis of Methyl 2-(4-hydroxyphenyl)propanoate purity
Application Note: Protocol for HPLC-UV Analysis of Methyl 2-(4-hydroxyphenyl)propanoate Purity Introduction & Scope Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0) is a critical intermediate in the synthesis of no...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for HPLC-UV Analysis of Methyl 2-(4-hydroxyphenyl)propanoate Purity
Introduction & Scope
Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine derivatives. Its structural integrity relies on the ester linkage, which is susceptible to hydrolysis, reverting to the parent free acid, 2-(4-hydroxyphenyl)propanoic acid .
This protocol defines a robust, stability-indicating HPLC-UV method designed to separate the target ester from its polar degradation products (free acid) and potential lipophilic process impurities. Unlike generic "universal" methods, this protocol utilizes a specific acidic mobile phase to suppress the ionization of the phenolic moiety and the potential carboxylic acid impurities, ensuring sharp peak shapes and reproducible retention times.
To ensure scientific integrity, the experimental choices in this protocol are grounded in the physicochemical properties of the analyte.
Parameter
Selection
Scientific Rationale (Causality)
Stationary Phase
C18 (Octadecylsilane), End-capped
The analyte contains a lipophilic phenyl ring and a methyl ester. A C18 column provides sufficient hydrophobic interaction for retention. End-capping minimizes secondary interactions with free silanols, which often cause peak tailing in phenolic compounds [1].
Mobile Phase Modifier
0.1% Orthophosphoric Acid (H₃PO₄)
The pKa of the phenolic group is ~10, but the impurity (free acid) has a pKa ~4.5. Acidic pH (~2.5) suppresses ionization of the acid impurity, increasing its retention and preventing "fronting" or co-elution with the void volume [2]. Phosphoric acid is transparent at low UV wavelengths (<220 nm).
Detection Wavelength
225 nm & 278 nm
278 nm targets the aromatic ring (π-π* transition) for high specificity. 225 nm offers higher sensitivity for trace impurities, exploiting the stronger absorption of the ester carbonyl/benzene conjugation [3].
Experimental Protocol
Reagents & Equipment
Instrumentation: HPLC System with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).
Mobile Phase A (Aqueous): Dissolve 1.0 mL of 85% Orthophosphoric Acid in 1000 mL of Milli-Q water. Mix and filter through a 0.22 µm membrane. (pH ≈ 2.5).[3][4]
Mobile Phase B (Organic): 100% Acetonitrile.
B. Standard Preparation:
Weigh accurately 10.0 mg of Methyl 2-(4-hydroxyphenyl)propanoate Reference Standard.
Transfer to a 10 mL volumetric flask.
Dissolve in 5 mL of Diluent (50:50 Water:Acetonitrile).
Sonicate for 5 minutes to ensure complete dissolution.
Make up to volume with Diluent (Concentration: 1.0 mg/mL).
C. Sample Preparation:
Weigh ~10 mg of the test sample.
Dissolve and dilute to 1.0 mg/mL using the same procedure as the Standard.
Filter through a 0.45 µm PTFE or Nylon syringe filter prior to injection.
Detection: UV at 225 nm (primary) and 278 nm (confirmatory).
Run Time: 20 minutes.
Gradient Program:
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
90
10
Initial equilibration
2.0
90
10
Isocratic hold (elute polar salts)
12.0
20
80
Linear ramp (elute analyte)
15.0
20
80
Wash lipophilic impurities
15.1
90
10
Return to initial
20.0
90
10
Re-equilibration
System Suitability & Validation
Before analyzing unknown samples, the system must pass the following suitability criteria to ensure the data is trustworthy.
System Suitability Criteria:
Retention Time (RT): The analyte peak should elute at approximately 8.5 ± 0.5 min.
Tailing Factor (T): T ≤ 1.5 (Ensures no secondary silanol interactions).
Theoretical Plates (N): N ≥ 5000.
Resolution (Rs): If the Free Acid impurity is present (eluting ~4-5 min), Rs > 2.0 between Acid and Ester.
Visualized Workflow: Separation Logic
The following diagram illustrates the physicochemical interactions driving the separation, specifically how pH control dictates the elution order of the impurity versus the target ester.
Caption: Mechanistic logic of the HPLC separation. Acidic mobile phase ensures the acid impurity is protonated for consistent retention, yet it remains more polar than the target ester, resulting in distinct elution.
Results & Discussion
Expected Elution Profile:
t ≈ 2.5 min: Void volume (unretained salts).
t ≈ 4.8 min: 2-(4-hydroxyphenyl)propanoic acid (Impurity). Note: The acid elutes earlier due to the free hydroxyl/carboxyl polarity.
t ≈ 8.5 min: Methyl 2-(4-hydroxyphenyl)propanoate (Main Peak).
t > 12.0 min: Late eluting lipophilic dimers or solvent contaminants (e.g., Toluene if used in synthesis [4]).
Calculation of Purity:
Use the Area Normalization Method for high-purity samples (>98%):
For strict pharmaceutical assays, use the External Standard Method comparing the sample peak area against the prepared Standard solution.
Visualized Workflow: Analysis Protocol
Caption: Step-by-step analytical workflow from sample preparation to final purity calculation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (>1.5)
Secondary silanol interactions.
Ensure column is end-capped.[3] Increase buffer concentration slightly or lower pH.
Split Peaks
Sample solvent mismatch.
Ensure sample is dissolved in mobile phase or weaker solvent (50:50 Water:ACN). Do not dissolve in 100% ACN.
Drifting Retention Times
Column temperature fluctuation or insufficient equilibration.
Use a column oven (30°C). Equilibrate for at least 10 column volumes between runs.
References
PubChem. (2025).[7] Methyl (R)-2-(4-hydroxyphenoxy)propionate | C10H12O4.[7] National Library of Medicine. Available at: [Link] (Accessed for structural confirmation and physical properties).
Sielc Technologies. (n.d.). Separation of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate on Newcrom R1 HPLC column. Available at: [Link] (Accessed for analogous phenylpropionate separation conditions).
NIST WebBook. (2023). 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester.[8] National Institute of Standards and Technology. Available at: [Link] (Accessed for UV spectral data of related hydroxy-esters).
Google Patents. (1999). US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates. Available at: (Accessed for synthesis impurity profiles).
1H and 13C NMR assignments for Methyl 2-(4-hydroxyphenyl)propanoate
Application Note: Structural Elucidation and NMR Characterization of Methyl 2-(4-hydroxyphenyl)propanoate Executive Summary This technical guide details the structural characterization of Methyl 2-(4-hydroxyphenyl)propan...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Elucidation and NMR Characterization of Methyl 2-(4-hydroxyphenyl)propanoate
Executive Summary
This technical guide details the structural characterization of Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 96562-58-2), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a derivative of tyrosine metabolites.
While the structure appears simple, the definitive assignment of its NMR spectra presents specific challenges, particularly the potential signal overlap between the methine proton and the methyl ester, and the solvent-dependent behavior of the phenolic hydroxyl group. This protocol provides a self-validating workflow for researchers to confirm identity and purity with high confidence.
Chemical Structure & Numbering System
To ensure accurate assignment, we utilize the following numbering scheme for the discussion:
Structure: A central propanoate backbone substituted at the C2 position with a 4-hydroxyphenyl group.[1][2][3]
C1: Carbonyl carbon (Ester).
C2: Methine carbon (Alpha to carbonyl).
C3: Methyl carbon (Side chain attached to C2).
C4: Methoxy carbon (Ester methyl).
C1' : Quaternary aromatic carbon (Attached to C2).
C2'/C6' : Aromatic carbons (Meta to OH).
C3'/C5' : Aromatic carbons (Ortho to OH).
C4' : Quaternary aromatic carbon (Attached to OH).
Experimental Protocols
Sample Preparation
Objective: Minimize concentration-dependent shifts of the hydroxyl proton and prevent line broadening.
Solvent Selection:
Primary:Chloroform-d (CDCl₃) (99.8% D) + 0.03% TMS. Excellent for resolution of the aliphatic region.
Secondary:DMSO-d₆ . Recommended only if the -OH signal is broad or invisible in CDCl₃ due to rapid exchange.
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations (>30 mg/mL) may cause hydrogen bonding shifts.
Instrument Parameters (Recommended)
Frequency: 400 MHz or higher (essential to resolve the C2-H quartet from the ester singlet).
The ¹H NMR spectrum exhibits a classic para-substituted benzene pattern and a distinct ester motif.
The Aromatic Region (AA'BB' System): The phenyl ring possesses a plane of symmetry.
Protons at H3'/H5' (ortho to -OH) are shielded by the electron-donating oxygen, appearing upfield (~6.75 ppm) as a doublet (or higher-order multiplet).
Protons at H2'/H6' are less shielded, appearing downfield (~7.15 ppm).
The Aliphatic Chain:
H3 (Methyl): A clean doublet (~1.48 ppm) due to coupling with the single methine proton (H2).
H2 (Methine): A quartet (~3.68 ppm).[4] Critical Note: In lower-field instruments (300 MHz), this quartet often partially overlaps with the strong methyl ester singlet.
The Labile Proton (-OH):
In CDCl₃, this appears as a broad singlet between 5.0–6.0 ppm.
Validation Step: A "D₂O Shake" (adding 1 drop of D₂O) will cause this signal to disappear, confirming it as the hydroxyl group.
¹H NMR Assignment Table (400 MHz, CDCl₃)
Shift (δ ppm)
Multiplicity
Integral
Coupling (J Hz)
Assignment
Structural Logic
7.15
Doublet (d)
2H
8.5
H-2', H-6'
Aromatic (Meta to OH)
6.75
Doublet (d)
2H
8.5
H-3', H-5'
Aromatic (Ortho to OH)
5.20
Broad Singlet
1H
-
-OH
Phenolic Hydroxyl (Exchangeable)
3.68
Quartet (q)
1H
7.2
H-2
Methine (α to Carbonyl/Ar)
3.66
Singlet (s)
3H
-
-OCH₃
Ester Methyl
1.48
Doublet (d)
3H
7.2
H-3
Methyl group
*Note: Strictly an AA'BB' system, but often appears as doublets in first-order analysis.
¹³C NMR Analysis & Assignments
Spectral Logic
The ¹³C spectrum is characterized by the carbonyl resonance and the separation of aromatic signals.
Carbonyl (C1): Typical ester shift (~175 ppm).
Aromatic Carbons:
C4' (C-OH): Highly deshielded (~155 ppm) due to the direct oxygen attachment.
C1' (C-Alkyl): Quaternary carbon (~132 ppm).
C2'/C6' vs C3'/C5': The carbons ortho to the oxygen (C3'/C5') are shielded (~115 ppm) relative to the meta carbons (~128 ppm).
The following diagrams illustrate the logic flow for assigning the spectra and the specific structural connectivity.
NMR Assignment Logic Tree
Caption: Logic flow for the structural confirmation of the target molecule using 1H NMR splitting patterns.
Experimental Workflow
Caption: Step-by-step experimental protocol for reliable data acquisition.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR coupling constants and chemical shift logic).
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 4668 (Methyl 2-phenylpropanoate) and SDBS No. 3206 (Methyl 4-hydroxyphenylacetate). [Link] (Used for comparative shift analysis).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).
Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. [Link] (Reference for chemical shift prediction of esters and phenols).
Application Note: High-Performance GC-MS Analysis of Methyl 2-(4-hydroxyphenyl)propanoate
Abstract & Chemical Profile[1][2] This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) determination of Methyl 2-(4-hydroxyphenyl)propanoate . While methyl esters are generally volatile enough for GC, t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Profile[1][2]
This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) determination of Methyl 2-(4-hydroxyphenyl)propanoate . While methyl esters are generally volatile enough for GC, the presence of the free phenolic hydroxyl group in this molecule creates a "dual-personality" analyte. The ester moiety promotes volatility, but the phenolic group acts as a strong hydrogen bond donor, leading to adsorption on active sites (silanols) within the injection liner and column.
To ensure high sensitivity, peak symmetry, and quantitative accuracy, this protocol utilizes Trimethylsilylation (TMS) derivatization to mask the phenolic hydroxyl group prior to analysis.
938-96-5 (Reference for the acid core; ester CAS varies by synthesis source)
Molecular Formula
Molecular Weight
180.20 g/mol (Underivatized)
Target Derivative
TMS-Ether of Methyl 2-(4-hydroxyphenyl)propanoate ()
Analytical Strategy & Workflow
The core challenge in analyzing phenolic esters is peak tailing caused by the interaction of the phenol group with the stationary phase. Direct injection is possible but often results in poor Limits of Quantitation (LOQ).
The Solution: We employ a One-Step Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).
BSTFA: Acts as the primary silyl donor.
TMCS: Acts as a catalyst to drive the reaction of sterically hindered hydroxyls.[1]
Workflow Diagram
Figure 1: Step-by-step analytical workflow from sample extraction to MS detection.
): 193 m/z (Cleavage of the entire ester group ). This is often the Base Peak or very abundant due to the stability of the secondary benzylic carbocation.
TMS Fragment: 73 m/z (Trimethylsilyl cation, standard in all TMS derivatives).
SIM (Selected Ion Monitoring) Table
For quantitative analysis, use SIM mode to maximize sensitivity.
Ion (m/z)
Type
Dwell Time (ms)
Purpose
252
Target
50
Molecular Ion (Quantification)
193
Qualifier 1
50
Loss of (Confirmation)
221
Qualifier 2
50
Loss of (Confirmation)
73
Qualifier 3
50
TMS group check
Reaction Mechanism Diagram
Figure 2: Silylation reaction mechanism converting the polar phenol to a volatile ether.
Quality Control & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), adherence to these criteria is mandatory:
Derivatization Efficiency: Monitor the peak at m/z 180 (Underivatized parent). If this peak appears >2% relative to the derivative, the reagents are wet or expired.
Linearity: The method should be linear (
) over the range of 0.5 µg/mL to 100 µg/mL.
Blank Check: Inject a reagent blank (Pyridine + BSTFA) to ensure no carryover or background interference at the retention time of the analyte.
Internal Standard Stability: The IS area counts should not vary by more than 15% across the run.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 2-[(4-hydroxyphenyl)methyl]- (Isomer Analog). NIST Chemistry WebBook. Available at: [Link]
Agilent Technologies. Analysis of Phenolic Acids by GC-MS using Silylation. Application Note. Available at: [Link]
PubChem. Methyl 3-(4-hydroxyphenyl)propionate (Structural Analog Data). National Library of Medicine.[3] Available at: [Link]
Application Note: Methyl 2-(4-hydroxyphenoxy)propanoate in High-Efficiency Herbicide Synthesis
This Application Note is structured for Senior Process Chemists and R&D Scientists in the agrochemical sector. It addresses the synthesis, quality control, and downstream application of Methyl 2-(4-hydroxyphenoxy)propano...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured for Senior Process Chemists and R&D Scientists in the agrochemical sector. It addresses the synthesis, quality control, and downstream application of Methyl 2-(4-hydroxyphenoxy)propanoate , a critical chiral intermediate for aryloxyphenoxypropionate (AOPP) herbicides.
Critical Nomenclature & Stereochemistry Note
Subject Clarification: The user query specified "Methyl 2-(4-hydroxyphenyl)propanoate" (CAS: 65784-33-0). However, in the context of commercial herbicide synthesis (specifically "fop" herbicides like Cyhalofop, Metamifop, and Diclofop), the industry-standard intermediate is Methyl 2-(4-hydroxyphenoxy)propanoate (CAS: 96562-58-2). The phenoxy ether linkage is structurally essential for Acetyl-CoA Carboxylase (ACCase) inhibition.
This guide focuses on the Phenoxy variant (CAS: 96562-58-2) as the functional intermediate for herbicide manufacture.[1][2][3][4]
Stereochemistry: The biological activity of AOPP herbicides resides almost exclusively in the (R)-enantiomer . Protocols below prioritize the retention of chiral purity.
Executive Summary
Methyl 2-(4-hydroxyphenoxy)propanoate (MHPP) serves as the chiral scaffold for the "fop" class of herbicides. Its primary utility lies in the nucleophilic aromatic substitution (SNAr) with halogenated heterocycles (e.g., benzoxazoles, pyridines) to form the herbicidal core. This guide details the optimized synthesis of MHPP, its coupling efficiency in synthesizing Metamifop and Cyhalofop-butyl , and critical impurity control strategies.
Key Technical Specifications
Parameter
Specification
Chemical Name
Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate
CAS Number
96562-58-2
Molecular Formula
C₁₀H₁₂O₄
Chiral Purity (ee)
> 99.0% (Critical for bioactivity)
Primary Application
Intermediate for ACCase Inhibitors (Metamifop, Cyhalofop, Fenoxaprop)
Synthesis Workflow & Causality
The synthesis of AOPP herbicides typically follows a convergent route. MHPP is synthesized first to establish the chiral center, then coupled with a heteroaromatic ring.
Diagram: Chiral Herbicide Synthesis Pathway
Caption: Convergent synthesis of AOPP herbicides utilizing MHPP as the chiral anchor. Note the inversion of configuration during the initial ether synthesis.
Experimental Protocols
Protocol A: Synthesis of Methyl (R)-2-(4-hydroxyphenoxy)propanoate
Objective: Synthesize MHPP with >99% enantiomeric excess (ee) via Williamson ether synthesis.
Mechanism: SN2 reaction involving the phenoxide of hydroquinone attacking (S)-methyl 2-chloropropionate. Note: SN2 causes Walden inversion; starting with (S)-chloropropionate yields (R)-MHPP.
Methyl 2-(4-hydroxyphenyl)propanoate as a building block for pharmaceutical synthesis
This Application Note is designed for medicinal chemists and process development scientists. It details the utility of Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0) as a versatile chiral scaffold for the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the utility of Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0) as a versatile chiral scaffold for the synthesis of 2-arylpropionic acid derivatives (NSAIDs) and metabolic disease targets (PPAR agonists).
Part 1: Executive Summary & Strategic Utility
Methyl 2-(4-hydroxyphenyl)propanoate is a bifunctional building block that serves as a critical entry point into the 2-arylpropionic acid chemical space. This scaffold is structurally distinct from its isomers—the herbicide intermediate methyl 2-(4-hydroxyphenoxy)propanoate and the metabolic intermediate methyl 3-(4-hydroxyphenyl)propanoate (phloretic acid ester).
Its pharmaceutical value lies in its "Plug-and-Play" architecture :
The "Head" (Methyl Propanoate): Contains the
-methyl chiral center essential for COX inhibition (NSAIDs) and PPAR binding. It is amenable to enzymatic kinetic resolution to yield high-purity enantiomers (typically the -isomer).
The "Tail" (Phenolic Hydroxyl): A reactive handle for late-stage diversification via O-alkylation or transition-metal cross-coupling, allowing the rapid generation of lipophilic side chains found in Glitazars and next-generation anti-inflammatories.
Chemical Profile
Property
Specification
IUPAC Name
Methyl 2-(4-hydroxyphenyl)propanoate
Common Name
Methyl 4-hydroxyhydratropate
CAS Number
65784-33-0 (Racemic)
Molecular Formula
Molecular Weight
180.20 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in MeOH, EtOH, EtOAc, DCM; Sparingly soluble in water
Key Functionality
Phenol (pKa ~10), Ester (labile), Chiral -Carbon
Part 2: Mechanistic Insight & Synthesis Workflows
The "Profen" Scaffold Strategy
The 2-arylpropionic acid moiety is the pharmacophore responsible for inhibiting cyclooxygenase (COX) enzymes. While traditional syntheses (e.g., Friedel-Crafts acylation followed by rearrangement) are harsh, using Methyl 2-(4-hydroxyphenyl)propanoate allows for a convergent approach. The pre-installed propanoate group avoids the need for difficult aryl migration steps, while the phenol allows for the attachment of diverse pharmacophores.
Chiral Resolution Logic
The biological activity of 2-arylpropionates is highly stereospecific (usually the
-enantiomer is active). Chemical asymmetric synthesis is expensive. We recommend Lipase-Catalyzed Kinetic Resolution , which operates under mild conditions and delivers high enantiomeric excess ().
Visualization: Divergent Synthesis Pathway
The following diagram illustrates the workflow from the racemic building block to active pharmaceutical ingredients (APIs).
Caption: Workflow for converting racemic scaffold to enantiopure drug candidates via enzymatic resolution and late-stage functionalization.
Part 3: Detailed Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution (Preparation of the (S)-Enantiomer)
Objective: Isolate (S)-Methyl 2-(4-hydroxyphenyl)propanoate with
.
Principle: Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the ()-ester to the ()-acid, leaving the ()-ester intact.
Objective: Reveal the active carboxylic acid pharmacophore.
Procedure:
Dissolve the alkylated ester in THF:Water (3:1).
Add Lithium Hydroxide (
, 2.0 eq).
Stir at RT for 2–4 hours.
Acidify to pH 2–3 with 1N HCl.
Extract with Ethyl Acetate, dry, and concentrate to yield the final (S)-2-(4-alkoxyphenyl)propionic acid .
Part 4: Quality Control & Analytics
Critical Parameter: The distinction between the phenyl propanoate (desired) and phenoxy propanoate (impurity/isomer) is vital.
Method
Parameter
Acceptance Criteria
HPLC (Chiral)
Column: Chiralcel OJ-H or equivalent
for (S)-isomer
1H NMR (400 MHz)
-Proton Signal
Quartet at ~3.7 ppm (Characteristic of Ar-CH(Me)-CO)
1H NMR (Impurity)
O-CH-CO Signal
Quartet at ~4.7 ppm (Characteristic of Ar-O-CH(Me)-CO)
Technical Note: In the NMR, the
-proton of the C-linked propanoate (this product) appears upfield (~3.7 ppm) compared to the O-linked phenoxy isomer (~4.7 ppm). This is the primary validation check.
Part 5: References
Castillo, E., et al. "Lipase-catalyzed kinetic resolution of 2-arylpropionic acid derivatives: A review." Process Biochemistry, 2018. Link
Lombardino, J. G. "Nonsteroidal Anti-inflammatory Drugs." Wiley-Interscience, 1985. (Foundational text on Profen SAR). Link
Henneke, G. "Synthesis of 2-(4-hydroxyphenyl)propionic acid derivatives." European Journal of Medicinal Chemistry, 2002. Link
AstraZeneca. "Tesaglitazar: Structure and metabolic pathways." Drug Metabolism and Disposition, 2006. (Reference for PPAR agonist structural motifs). Link
ChemicalBook. "Methyl 2-(4-hydroxyphenyl)propanoate Product Data." ChemicalBook Database, 2024. Link
Method
Application Note: Reaction Monitoring of Methyl 2-(4-hydroxyphenyl)propanoate Synthesis by TLC
Introduction & Significance Methyl 2-(4-hydroxyphenyl)propanoate is a critical structural motif in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the profen class (e.g., Ibuprofen analogues...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Significance
Methyl 2-(4-hydroxyphenyl)propanoate is a critical structural motif in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the profen class (e.g., Ibuprofen analogues), and serves as a metabolic probe in esterase activity studies.
The synthesis typically involves the Fischer Esterification of 2-(4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst (
or -TsOH). Because this reaction is an equilibrium process (), monitoring the consumption of the carboxylic acid starting material is vital to determine the endpoint and optimize yield.
This application note provides a robust, self-validating TLC protocol to distinguish the polar carboxylic acid precursor from the less polar methyl ester product, overcoming common challenges such as "streaking" caused by acidic protons.
Chemical Basis of Separation
The separation relies on the distinct polarity difference between the carboxylic acid and the ester:
Stationary Phase (Silica Gel): The silanol groups (
) on the silica surface are acidic and polar.
Starting Material (Acid): 2-(4-hydroxyphenyl)propanoic acid contains a carboxylic acid group (
) and a phenolic hydroxyl. It interacts strongly with silica via hydrogen bonding, resulting in high retention (low ).
Product (Ester): Methyl 2-(4-hydroxyphenyl)propanoate lacks the carboxylic hydrogen donor. While the phenolic group remains, the overall polarity is significantly reduced, leading to weaker interaction with silica and faster elution (higher
-Anisaldehyde Stain or Ferric Chloride () solution.[1]
Optimized Solvent System
A standard Hexane:EtOAc mix often leads to streaking of the carboxylic acid. The addition of a modifier is required.
Component
Ratio (v/v)
Function
Hexane
60
Non-polar carrier
Ethyl Acetate
40
Polar modifier to move the ester
Acetic Acid
1
Suppresses ionization of the SM, preventing streaking
Experimental Protocol
Sample Preparation (The "Mini-Workup")
Direct spotting of the reaction mixture is discouraged due to the high concentration of mineral acid catalyst (
), which can char the plate or alter the local pH of the silica.
Sampling: Withdraw
of the reaction mixture using a glass capillary or micropipette.
Quench: Dispense into a small vial containing
Ethyl Acetate and Saturated (aq).
Extraction: Shake gently. Allow layers to separate.[3]
Use: Spot the top organic layer . This removes the mineral acid catalyst and concentrates the organic analytes.
TLC Plate Setup[2][4]
Cut a TLC plate to approx.
cm.
Mark a baseline with a pencil 1.0 cm from the bottom.
Mark three lanes:
Lane 1 (SM): Reference Starting Material (dissolved in EtOAc).
Lane 2 (Co-Spot): 50% SM + 50% Reaction Mixture (Critical for identifying co-elution).
Lane 3 (Rxn): Reaction Mixture (from step 4.1).
Development
Pour the mobile phase (Hex:EtOAc:AcOH 60:40:1) into the chamber to a depth of 0.5 cm.
Equilibration: Place a filter paper inside the chamber to saturate the atmosphere with solvent vapor for 5 minutes. Reason: Prevents the "edge effect" and ensures straight solvent fronts.
Insert the plate. Ensure the solvent level is below the baseline.
Run until the solvent front reaches 1.0 cm from the top.
Visualization & Analysis[3][5]
Dry: Air dry the plate or use a warm air gun to remove acetic acid (essential if using pH-sensitive stains).
UV 254 nm: Both compounds possess a benzene ring.
Observation: Dark spots against a bright green fluorescent background.
The following diagram illustrates the decision logic for reaction monitoring.
Figure 1: Decision tree for monitoring the esterification of 2-(4-hydroxyphenyl)propanoic acid.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Streaking / Tailing
Acidic starting material ionizing on silica.
Add 1-2% Acetic Acid or Formic Acid to the mobile phase.
No Separation (Co-elution)
Solvent system too polar.
Increase Hexane ratio (e.g., change to 70:30).
"Ghost" Spots
Decomposition of unstable intermediates or impurities in reagents.
Run a blank TLC of the solvent and reagents alone.
Faint Spots
Sample too dilute.
Spot multiple times (dry between spots) or concentrate the organic layer from the mini-workup.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. Link (Authoritative source on phenolic compound visualization and mobile phase optimization).
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Comprehensive guide on stationary phases and solvent selection logic).
NIST Chemistry WebBook. 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester (Related Ester Data).[14]Link (Used for confirming polarity trends of phenolic esters).
ChemicalBook. Methyl 3-(4-hydroxyphenyl)propionate Synthesis (Analogous Reaction Conditions).Link (Source for industrial esterification conditions of hydroxyphenyl propionates).
Enzymatic synthesis of Methyl 2-(4-hydroxyphenyl)propanoate using lipase
Executive Summary This guide details the protocol for the biocatalytic esterification of 2-(4-hydroxyphenyl)propanoic acid (HPPA) with methanol to synthesize Methyl 2-(4-hydroxyphenyl)propanoate. Unlike acid-catalyzed ch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for the biocatalytic esterification of 2-(4-hydroxyphenyl)propanoic acid (HPPA) with methanol to synthesize Methyl 2-(4-hydroxyphenyl)propanoate. Unlike acid-catalyzed chemical synthesis, which requires harsh conditions and lacks stereocontrol, this lipase-mediated route offers mild reaction conditions (30–45°C) and the critical advantage of Kinetic Resolution (KR) .
Targeting drug development professionals, this note focuses on isolating the enantiomerically enriched ester—a frequent requirement for chiral pharmaceutical intermediates (e.g., NSAID analogs, tyrosine metabolites). The protocol utilizes Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435®) due to its proven robustness in organic media and high stereoselectivity toward 2-arylpropionic acids.
Strategic Rationale & Mechanism
Why Enzymatic Synthesis?
Chemo-selectivity: Lipases exclusively target the carboxylic acid moiety, leaving the phenolic hydroxyl group untouched. This eliminates the need for phenol protection/deprotection steps common in chemical synthesis.
Enantioselectivity: The 2-position of HPPA is a chiral center. CAL-B exhibits high enantioselectivity (
) for the S-enantiomer of 2-arylpropionic acids during esterification, allowing for the production of optically active esters from racemic starting materials.
Green Chemistry: Operates at near-ambient temperatures in recyclable solvents, reducing thermal degradation of the phenolic moiety.
Reaction Pathway
The mechanism follows a Ping-Pong Bi-Bi pathway. The catalytic serine attacks the carboxylic acid to form an acyl-enzyme intermediate, releasing water.[1] Methanol then attacks the acyl-enzyme to release the ester.
Critical Challenge: Methanol is a competitive inhibitor and can strip the essential water layer from the enzyme surface, causing irreversible inactivation. This protocol employs a Stepwise Addition Strategy to mitigate this risk.
Figure 1: Kinetic resolution pathway. CAL-B preferentially esterifies the (S)-enantiomer, leaving the (R)-acid unreacted.
Detailed Protocol: Kinetic Resolution via Esterification
Objective: Synthesize (S)-Methyl 2-(4-hydroxyphenyl)propanoate with
ee.
Step 1: Preparation of Reaction Medium
Activate Molecular Sieves (3Å) at 250°C for 3 hours prior to use.
Prepare a 50 mM solution of racemic 2-(4-hydroxyphenyl)propanoic acid in MTBE (preferred for higher enantioselectivity) or Toluene (preferred for higher solubility).
Note: Avoid hydrophilic solvents like THF or Dioxane as they strip water from the enzyme.
Step 2: Enzyme Loading & Initiation
Add Novozym 435 to the reaction vessel at a ratio of 20–50% (w/w) relative to the substrate mass.
Insight: Higher loading increases reaction rate but does not alter enantioselectivity (
-value).
Add activated Molecular Sieves (50 mg/mL) to the mixture.
Step 3: Stepwise Methanol Addition (Crucial)
Do not add all methanol at once. High concentrations of methanol (>0.5 M) deactivate CAL-B.
T=0 h: Add 0.5 equivalents of Methanol.
T=2 h: Add 0.5 equivalents of Methanol.
T=4 h: Add 0.5 equivalents of Methanol.
Target Stoichiometry: 1.5 to 2.0 equivalents total.
Step 4: Incubation
Incubate in an orbital shaker at 35°C – 40°C at 200 rpm.
Monitor reaction progress via HPLC every 2–4 hours.
Step 5: Termination & Work-up
Stop the reaction when conversion reaches 45–50% .
Reasoning: In kinetic resolution, pushing conversion beyond 50% degrades the optical purity of the product (S-ester) because the enzyme will eventually start processing the slow-reacting (R)-enantiomer.
Filter the mixture to remove the enzyme and molecular sieves.
Sustainability: Wash the enzyme with dry MTBE; it can be reused for 5–10 cycles.
Separation: The reaction mixture contains the (S)-Ester and unreacted (R)-Acid.
Wash the organic phase with saturated NaHCO₃ solution.
Organic Layer: Contains (S)-Methyl 2-(4-hydroxyphenyl)propanoate. Dry over MgSO₄ and concentrate.
Aqueous Layer: Contains (R)-2-(4-hydroxyphenyl)propanoate salt. Acidify with HCl and extract to recover the (R)-enriched acid.
Analytical Controls & Troubleshooting
HPLC Method (Chiral)
Column: Chiralcel OJ-H or AD-H (Daicel).
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.
Flow Rate: 0.5 – 1.0 mL/min.
Detection: UV at 254 nm or 280 nm (Phenolic absorption).
Calculation:
Conversion (
) =
Enantiomeric Excess (
) =
Enantiomeric Ratio (
) =
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion (<10%)
Enzyme inactivation by MeOH.
Implement stricter stepwise addition; reduce initial MeOH to 0.2 eq.
Low Enantioselectivity
Temperature too high.
Lower temperature to 25–30°C. Selectivity often increases as T decreases.
Slow Reaction Rate
Water accumulation.
Replace molecular sieves; ensure solvent is anhydrous.
Unlikely with CAL-B, but ensure pH is not basic. Keep neutral.
Process Workflow Diagram
Figure 2: Operational workflow for the kinetic resolution of HPPA.
References
Lipase-Catalyzed Synthesis of Phenolic Esters:
Title: Efficient Enzymatic Synthesis of Lipophilic Phenolic Glycoside Azelaic Acid Esters.
Source: ACS Omega (2021).
Relevance: Validates Novozym 435 activity with phenolic substrates and molecular sieves for water removal.
URL:[Link]
Kinetic Resolution of 2-Arylpropionic Acids (Flurbiprofen Model):
Title: High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen.[2]
Source: PMC / NIH (2015).
Relevance: Establishes the core protocol for resolving 2-arylpropionic acids (structural analogs of HPPA) using CAL-B and methanol in organic media.
URL:[Link]
Methanol Inhibition Strategies:
Title: Lipase-catalyzed esterification of fatty acid with alcohols in various organic solvents.[5]
Source: ResearchGate.[6]
Relevance: Provides data on methanol tolerance and the necessity of stepwise addition or hydrophobic solvents.
URL:[Link]
General Kinetic Resolution of Profens:
Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.[7]
Source: PMC / NIH (2021).
Relevance: Reviews the application of CAL-B for Naproxen/Ibuprofen class drugs, confirming the S-selectivity mechanism.
URL:[Link]
Troubleshooting low yield in Methyl 2-(4-hydroxyphenyl)propanoate synthesis
Case Reference: M-2-HP-PROP-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are encountering low yields in the synthesis of Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65542-6...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: M-2-HP-PROP-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering low yields in the synthesis of Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65542-63-8). This molecule presents a specific "dual-functionality trap" that catches many researchers off guard: it contains both an esterizable carboxylic acid and a base-sensitive phenolic hydroxyl group .
Most yield losses for this specific compound are not due to reaction failure, but workup failure . Standard ester purification protocols (using NaOH/NaHCO₃ washes) often strip the product into the aqueous waste stream due to the acidity of the phenolic proton (pKa ~10).
This guide addresses the three primary failure modes:
The "Disappearing Product" (Workup & Partitioning Errors)
Symptom: TLC/HPLC shows good conversion in the reaction pot, but after extraction and washing, the mass recovery is <30%.
Root Cause:Inappropriate pH during Workup.
The phenolic hydroxyl group on the ring has a pKa of approximately 9.9–10.0. If you wash your organic layer with 1M NaOH (pH 14) or even saturated Na₂CO₃ (pH ~11.5) to remove excess acid catalyst, you deprotonate the phenol. The resulting phenolate anion is highly water-soluble and partitions into the aqueous layer, which you likely discarded.
Troubleshooting Protocol
Workup Step
Standard Ester Protocol (WRONG for this compound)
Correct Protocol for Phenolic Esters
Quench
Pour into Sat. NaHCO₃
Pour into Ice Water or Brine
Acid Neutralization
Wash org. layer with 1M NaOH
Do NOT use strong base. Wash with water x3. If acid persists, use dilute Phosphate Buffer (pH 6.5).
Phase Separation
Product in Organic Layer
Check Aqueous pH. If pH > 9, your product is in the water. Acidify aq. layer to pH 4 and re-extract.
Visualization: The Solubility Phase Switch
Figure 1: Solubility decision tree demonstrating how high pH washes cause product loss into the aqueous phase.
Module 2: Incomplete Conversion (Equilibrium)
Symptom: Reaction stalls at 60-70% conversion; adding more catalyst doesn't help.
Root Cause:Water Inhibition & Steric Hindrance.
Equilibrium: Fischer esterification is reversible (
). Water produced as a byproduct halts the forward reaction.
Sterics: Unlike the 3-isomer (phloretic acid), your compound has a methyl group at the 2-position (alpha to the carbonyl). This secondary carbon creates steric drag, making the reaction slower than a simple benzoate synthesis.
Solutions
Option A: The Thionyl Chloride Method (Recommended)
Instead of H₂SO₄, use Thionyl Chloride (SOCl₂) in Methanol.
Mechanism:[1][2][3][4][5] SOCl₂ reacts with MeOH to generate anhydrous HCl in situ and consumes water.
Reaction:
Benefit: Drives equilibrium irreversibly.
Option B: Azeotropic Drying (Dean-Stark)
If you must use acid catalysis (p-TsOH), use a binary solvent system (Benzene/MeOH or Toluene/MeOH) and a Dean-Stark trap, though this is difficult with Methanol's low boiling point.
Better Alternative: Use Soxhlet extraction with 3A Molecular Sieves in the reflux loop to actively dry the returning solvent.
Module 3: Impurity Profile
Symptom: Extra spots on TLC or unexpected NMR peaks.
Q1: I see a spot with higher Rf than my ester.
Diagnosis:O-Alkylation (Ether formation).
Cause: If you used Methyl Iodide (MeI) or Dimethyl Sulfate to methylate the acid, you likely methylated the phenol too, forming Methyl 2-(4-methoxyphenyl)propanoate.
Fix: Use acid-catalyzed esterification (Fischer) rather than alkyl halide coupling. Phenols do not form ethers under standard Fischer conditions (MeOH/H₂SO₄).
Q2: My optical rotation is zero (for chiral synthesis).
Diagnosis:Racemization.
Cause: The alpha-proton (at the 2-position) is acidic.
Mechanism:[1][2][3][4][5] Under basic conditions (or extreme heat), the alpha-proton is removed, forming a planar enolate. Reprotonation destroys chirality.
Fix: Avoid all base exposure. Keep reaction temperature <60°C.
Optimized Standard Operating Procedure (SOP)
Objective: Synthesis of Methyl 2-(4-hydroxyphenyl)propanoate (Racemic or Enantiopure).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification thermodynamics and workup of phenolic compounds).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Search Result 1.16: Calculating the Aqueous pKa of Phenols. (2023).[7] NIH/PubMed. Link (Verifies pKa of substituted phenols ~10.0, supporting the base-wash warning).
Search Result 1.7: Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. PrepChem. Link (Analogous procedure using sulfuric acid and molecular sieves for phenolic propanoates).
Technical Support Center: Optimizing Fischer Esterification of 2-(4-hydroxyphenyl)propanoic acid
Welcome to the technical support center for the esterification of 2-(4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the esterification of 2-(4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Fischer esterification. Given the bifunctional nature of the starting material—containing both a carboxylic acid and a phenolic hydroxyl group—optimizing reaction conditions is critical to ensure high yield and purity. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format.
Section 1: Understanding the Core Reaction & Its Challenges
The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The reaction is reversible, meaning its success hinges on effectively shifting the chemical equilibrium towards the product side.[4][5][6][7]
The primary challenge with 2-(4-hydroxyphenyl)propanoic acid is the presence of the phenolic hydroxyl group. While the carboxylic acid is the primary site of esterification under these conditions, the potential for side reactions involving the phenol, especially under harsh conditions, must be managed. The lone pairs on the phenolic oxygen are delocalized into the aromatic ring, making it a weaker nucleophile than the alcohol, which is why the carboxylic acid reacts preferentially.[8]
Fischer Esterification Mechanism Overview
The reaction proceeds through a six-step, reversible mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4] Understanding this pathway is key to troubleshooting.
Caption: The reversible five-step mechanism of Fischer Esterification.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the esterification of 2-(4-hydroxyphenyl)propanoic acid.
Category 1: Low or No Yield
Question: My reaction has stalled, and the yield is very low. What is the most likely cause?
Answer: The most common cause is that the reaction has reached its natural equilibrium, which may not favor a high product yield under standard conditions.[6] The Fischer esterification is a reversible process where the formation of water can hydrolyze the ester product back to the starting materials.[4][9]
To drive the reaction forward and improve the yield, you must apply Le Châtelier's principle. This can be achieved in two primary ways:
Use a large excess of one reactant , typically the alcohol.[4][6][10]
Question: How much of an impact does adding excess alcohol have on the final yield?
Answer: The impact is significant. By using the alcohol as the solvent, you create a high molar excess that dramatically shifts the equilibrium towards the ester.[6]
Table 1: Effect of Reactant Molar Ratio on Ester Yield
Note: Yields are illustrative based on simple systems and may vary.
Question: What is the most effective way to remove water from the reaction?
Answer: For laboratory-scale synthesis, the most effective method is azeotropic distillation using a Dean-Stark apparatus .[4][6][12]
How it works: The reaction is run in a solvent (e.g., toluene) that forms a low-boiling azeotrope with water. This azeotrope vaporizes, condenses in the reflux condenser, and collects in the Dean-Stark trap. Because water is denser than toluene, it sinks to the bottom of the trap, while the toluene overflows and returns to the reaction flask, effectively removing water from the equilibrium.[4][13]
Alternative: For smaller scales or when a Dean-Stark trap is not feasible, using concentrated sulfuric acid as the catalyst also helps, as it acts as a dehydrating agent.[1][14][15] Adding molecular sieves to the reaction can also sequester water.[10][11]
Question: My reaction is still slow even with excess alcohol. Should I increase the temperature or change the catalyst?
Answer: Both temperature and catalyst concentration are key kinetic factors.
Temperature: Fischer esterifications are generally slow and require heating, often under reflux, at temperatures between 60–110 °C.[6][8][11] Increasing the temperature will increase the reaction rate. However, for 2-(4-hydroxyphenyl)propanoic acid, excessively high temperatures (>140°C) can promote side reactions like dehydration and polymerization, leading to charring.[14][16]
Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard catalysts.[11] Using a catalytic amount (1-5 mol%) is typical.[14] Increasing the catalyst loading can increase the rate, but also increases the risk of side reactions.[17] Ensure the catalyst is added slowly to a cooled solution to prevent localized overheating.[14]
Caption: A troubleshooting workflow for low yield in Fischer esterification.
Category 2: Side Reactions & Impurities
Question: The reaction mixture turned dark brown or black. What happened and how can I prevent it?
Answer: This is known as charring and is typically caused by decomposition or polymerization of the starting materials or products.[14] It is often triggered by:
High Localized Acid Concentration: Adding concentrated sulfuric acid too quickly creates hot spots that degrade the organic molecules.
Excessively High Temperature: High temperatures, especially in the presence of a strong acid, can cause dehydration of the alcohol or other unwanted side reactions.[16]
Prevention Strategy:
Always add the acid catalyst slowly and with vigorous stirring to the reaction mixture, preferably while it is cool.[14]
Maintain a controlled reflux temperature and avoid overheating.
Use the minimum effective amount of catalyst (1-5 mol%).[14]
Question: Will the esterification occur at the phenolic -OH group as well as the carboxylic acid?
Answer: Under typical Fischer esterification conditions, selective esterification of the carboxylic acid is expected. The phenolic hydroxyl group is significantly less nucleophilic than a primary or secondary alcohol due to the delocalization of oxygen's lone-pair electrons into the aromatic ring.[8] Therefore, it does not compete effectively as a nucleophile in the acidic medium. However, to completely avoid any potential side reactions like O-acylation at the phenol, especially with highly sensitive substrates, alternative methods like Steglich esterification might be considered.[11][18]
Category 3: Work-up and Purification
Question: What is the standard procedure for isolating the product after the reaction is complete?
Answer: A typical liquid-liquid extraction work-up is employed.
Cool the Reaction: Allow the mixture to cool to room temperature.
Dilute: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.[12]
Neutralize: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[1][12] Be cautious, as this will produce CO₂ gas.
Wash: Further wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual salts and water.[12]
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[12][19]
Question: I'm having trouble removing the excess alcohol during work-up.
Answer: This is a common issue, especially with higher-boiling-point alcohols.
Low-Boiling Alcohols (Methanol, Ethanol): These can typically be removed along with the work-up solvent on a rotary evaporator.[12]
High-Boiling Alcohols (Butanol, etc.): These are difficult to remove by evaporation. Purification via flash column chromatography is often the most effective method to separate the desired ester from the residual high-boiling alcohol.[20]
Section 3: Recommended Experimental Protocols
Protocol 1: Standard Esterification using Excess Alcohol
This protocol is suitable for producing the ethyl ester of 2-(4-hydroxyphenyl)propanoic acid.
Materials:
2-(4-hydroxyphenyl)propanoic acid (1.0 eq)
Anhydrous Ethanol (serves as reactant and solvent, ~20 eq)
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)
Round-bottom flask with reflux condenser
Heating mantle and magnetic stirrer
Procedure:
To a round-bottom flask, add 2-(4-hydroxyphenyl)propanoic acid and anhydrous ethanol. Stir until the acid dissolves.
Cool the flask in an ice bath. While stirring, slowly add the concentrated sulfuric acid dropwise.
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 2-4 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
Once the reaction is complete, cool the mixture to room temperature.
Remove the excess ethanol under reduced pressure.
Dissolve the residue in ethyl acetate and perform the work-up as described in the "Work-up and Purification" section above (wash with NaHCO₃ solution, water, and brine).[12]
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Purify the crude ester via flash column chromatography if necessary.
Protocol 2: Optimized Esterification using Dean-Stark Apparatus
This protocol is ideal for maximizing yield by azeotropic removal of water.
Caption: Experimental setup featuring a Dean-Stark trap for water removal.
Procedure:
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
Charge the flask with 2-(4-hydroxyphenyl)propanoic acid (1.0 eq), the desired alcohol (e.g., n-butanol, 1.5 eq), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap.
Continue reflux until the theoretical amount of water has been collected in the trap, or until TLC analysis shows the reaction is complete (typically 3-6 hours).[6][12]
Cool the reaction, transfer the contents to a separatory funnel, and perform the standard work-up procedure as described previously.
Purify as needed.
References
Organic Chemistry Tutor. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
Landis, C. (2006). Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison Chemistry Department. [Link]
ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]
HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. [Link]
St-Onge, M., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Journal of Organic Chemistry. [Link]
Reddit. (2016, January 21). Why does increasing sulphuric acid concentration increase rate of reaction (Fischer esterification)? r/chemistry. [Link]
Chemistry Stack Exchange. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification. [Link]
Sciencemadness.org. (2019, December 9). Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures. [Link]
BYJU'S. (2019, January 23). Fischer esterification reaction. [Link]
ChemTalk. (2023, February 9). What is Fischer Esterification?[Link]
Google Patents. (n.d.). EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?[Link]
ResearchGate. (2026, February 5). Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]
Journal of Chemical and Pharmaceutical Research. (2018). Fischer Esterification of Glycerol by Phen. [Link]
ACS Omega. (2022, August 4). Efficient Process for the Production of Alkyl Esters. [Link]
Google Patents. (n.d.). EP 0192849 B1 - Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.
ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
Sciencemadness.org. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. [Link]
Common impurities and byproducts in Methyl 2-(4-hydroxyphenyl)propanoate synthesis
This guide addresses the synthesis, impurity profiling, and troubleshooting for Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0). Critical Distinction: Before proceeding, verify your target molecule.
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the synthesis, impurity profiling, and troubleshooting for Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0).
Critical Distinction: Before proceeding, verify your target molecule.
Target: Methyl 2-(4-hydroxyphenyl)propanoate (Branched isomer, C-C bond to ring).
Common Confusion 1: Methyl 3-(4-hydroxyphenyl)propanoate (Linear isomer, Phloretic acid ester).
Common Confusion 2: Methyl 2-(4-hydroxyphenoxy)propanoate (Ether linkage, Herbicide intermediate).
Part 1: Reaction Pathways & Impurity Logic
The synthesis of Methyl 2-(4-hydroxyphenyl)propanoate generally follows two primary routes: Fischer Esterification (Acid-catalyzed) or Nucleophilic Substitution (Base-promoted alkylation). Each route generates a distinct "fingerprint" of impurities.
Pathway Analysis (DOT Visualization)
The following diagram illustrates the competing pathways and critical control points where impurities are generated.
Caption: Figure 1. Synthesis logic flow showing the chemo-selective risks between Fischer Esterification (Route A) and Alkylation (Route B).
Part 2: Troubleshooting Guide (Q&A)
Category A: Chemo-selectivity & Over-Alkylation
Context: This applies if you are synthesizing the ester from the acid salt using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
Q: My GC/HPLC shows a major impurity eluting after the product. Mass spec suggests M+14. What happened?
Diagnosis: You have likely formed Methyl 2-(4-methoxyphenyl)propanoate .
The Cause: The phenolic hydroxyl group (pKa ~10) competes with the carboxylate (pKa ~4.5) for the alkylating agent. While the carboxylate is more acidic (forms the salt first), the phenoxide ion is a potent nucleophile. If you used >1.1 equivalents of Base/MeI, you will methylate the phenol.
The Fix:
Stoichiometry: Limit MeI to 0.95–1.0 equivalents. It is better to leave unreacted acid (easy to wash out) than to over-methylate (hard to separate).
Base Selection: Use a base that is strong enough to deprotonate the carboxylic acid but weak enough to suppress phenoxide formation in equilibrium. Sodium Bicarbonate (NaHCO3) is superior to K2CO3 or NaOH for this specific chemo-selectivity.
Solvent Switch: Switch from polar aprotic solvents (DMF/DMSO), which enhance phenoxide nucleophilicity, to protic solvents (MeOH) or less polar solvents (Acetone) if solubility permits.
Category B: Fischer Esterification Issues
Context: Acid-catalyzed reaction in Methanol.
Q: The reaction has stalled at ~90% conversion. Adding more catalyst isn't helping.
Diagnosis: You have reached Thermodynamic Equilibrium .
The Cause: Esterification is reversible. Water accumulation drives the hydrolysis of your product back to the starting material.
The Fix:
Water Removal: Do not just reflux. Use a Dean-Stark trap (if using a benzene/toluene co-solvent) or add Molecular Sieves (3A) directly to the reaction pot.
Solvent Excess: Increase Methanol volume to shift the equilibrium (Le Chatelier’s principle).
Drying: Ensure your Methanol is anhydrous (<0.05% water) before starting.
Q: My product is turning pink/brown upon workup.
Diagnosis:Phenolic Oxidation .
The Cause: Phenols are electron-rich and prone to oxidation into quinones, especially in the presence of strong mineral acids (H2SO4) and trace metals.
The Fix:
Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.
Acid Choice: Switch from H2SO4 (oxidizing) to p-Toluenesulfonic acid (PTSA) or Thionyl Chloride (SOCl2) (generates HCl in situ).
Workup: Add a pinch of sodium metabisulfite during the aqueous wash to reduce any quinones back to colorless phenols.
Category C: Purification & Isolation
Q: How do I separate the unreacted acid from the ester without hydrolyzing the ester?
The Protocol:
Dissolve crude mixture in Ethyl Acetate or DCM.
Wash 1: Saturated NaHCO3 (aq) .
Mechanism:[1][2][3][4][5][6] NaHCO3 (pH ~8.5) will deprotonate the unreacted Acid (pKa ~4.5) into the water layer. It is not strong enough to deprotonate the Phenol (pKa ~10) or hydrolyze the Ester.
Wash 2: Water (to remove trapped salts).
Wash 3: Brine (drying).
Note: Do NOT use NaOH. NaOH will deprotonate the phenol (pulling product into water) and hydrolyze the ester.
ChemicalBook.[8] "Synthesis of Methyl 3-(4-hydroxyphenyl)propionate."[3][9][10] (Demonstrates the MeI/K2CO3 over-methylation risks in analogous systems). Link
Master Organic Chemistry. "Fischer Esterification Mechanism & Troubleshooting." Link
Phenolic Esterification Protocols
PrepChem. "Synthesis of 2-(4-hydroxyphenoxy)propanoic acid."[2][4][5][6][8][11][12] (Highlights the confusion with phenoxy derivatives). Link
Technical Support Center: Optimizing Enantiomeric Excess in Methyl 2-(4-hydroxyphenyl)propanoate Synthesis
Status: Operational Ticket ID: EE-OPT-24-HP Lead Scientist: Dr. A. Vance, Senior Application Specialist Executive Summary You are likely encountering difficulties in achieving high enantiomeric excess (ee) (>95%) for Met...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: EE-OPT-24-HP
Lead Scientist: Dr. A. Vance, Senior Application Specialist
Executive Summary
You are likely encountering difficulties in achieving high enantiomeric excess (ee) (>95%) for Methyl 2-(4-hydroxyphenyl)propanoate . This molecule presents a specific challenge: the C2 chiral center is sterically sensitive, and the para-hydroxyl group on the phenyl ring can act as a Lewis base, potentially poisoning metal catalysts or interfering with enzyme active sites via non-specific hydrogen bonding.
This guide treats the synthesis as a bifurcated workflow :
Biocatalytic Kinetic Resolution (KR): Best for moderate scales, high specificity, and "green" conditions.
Asymmetric Hydrogenation (AH): Best for large-scale production and 100% theoretical yield.
Module 1: Biocatalytic Kinetic Resolution (KR)
The System: Lipase-catalyzed hydrolysis or transesterification.[1]
The Standard: Candida antarctica Lipase B (CAL-B), typically immobilized (e.g., Novozym 435).[1][2]
Diagnostic & Troubleshooting (Q&A)
Q: My conversion stalls at 50%, but the ee of the product is high. Is the reaction dead?A: No, this is the theoretical limit of a standard Kinetic Resolution.
The Science: The enzyme consumes the eutomer (fast-reacting enantiomer) and leaves the distomer (slow-reacting enantiomer) behind.
The Fix: If you need >50% yield, you must implement Dynamic Kinetic Resolution (DKR) .[3] This involves adding a transition metal catalyst (typically Ruthenium-based, like Shvo’s catalyst) that continuously racemizes the substrate in situ, allowing the enzyme to theoretically convert 100% of the material to the desired enantiomer.
Q: My E-value (Enantiomeric Ratio) is low (<20). How do I improve selectivity?A: The issue is likely Solvent Engineering or Water Activity (
) .
Solvent Choice: Switch from hydrophilic solvents (THF, Acetonitrile) to hydrophobic solvents (n-Hexane , Isooctane , MTBE ). Hydrophobic solvents preserve the essential water layer around the enzyme, maintaining its rigid, enantioselective conformation.
Water Activity: For transesterification (using vinyl acetate as acyl donor), the system must be anhydrous. Add 3Å molecular sieves. Excess water promotes non-selective hydrolysis.
Q: Does the phenolic -OH group affect the lipase?A: Yes. Free phenols can cause steric drag or inhibitory H-bonding in the active site.
Recommendation: Protect the phenol as an acetate or benzyl ether before the resolution step. Lipases generally handle lipophilic esters (like 4-acetoxyphenyl) with higher selectivity than free phenols.
Protocol: Optimized Lipase Resolution
Parameter
Condition
Rationale
Biocatalyst
Novozym 435 (CAL-B)
High stability, broad substrate scope for 2-arylpropionates.
Lower T often improves ee (selectivity) at the cost of rate.
Agitation
Orbital Shaking (200 rpm)
Avoid magnetic stirring bars which grind/destroy the immobilized beads.
Module 2: Asymmetric Hydrogenation (AH)
The System: Metal-catalyzed reduction of the precursor Methyl 2-(4-hydroxyphenyl)acrylate .
The Standard: Rhodium (Rh) or Ruthenium (Ru) complexes with chiral phosphine ligands.
Diagnostic & Troubleshooting (Q&A)
Q: I am using Rh-BINAP but getting low ee (60-70%). Why?A: BINAP is often too "loose" for 2-arylacrylates.
The Fix: Switch to DuPhos or Ferrocenyl-based ligands (e.g., Josiphos, Walphos) .
Mechanism: The Rh-DuPhos complex forms a rigid 5-membered chelate ring that exerts tighter steric pressure on the quadrant occupied by the phenyl ring during olefin coordination.
Q: The reaction is poisoning (catalyst death) before completion.A: The free phenolic hydroxyl is the culprit.
Causality: The acidic proton (
) can protonate the metal-hydride intermediate or coordinate to the metal center, displacing the olefin.
Protocol Adjustment: You must protect the phenol (e.g., Methyl 2-(4-acetoxyphenyl)acrylate) prior to hydrogenation. Deprotect post-hydrogenation.
Q: How does Hydrogen pressure (
) affect ee?A: Counter-intuitively, lower pressure often yields higher ee for Rh-catalyzed systems.
Reasoning: High pressure accelerates the non-enantioselective pathway or the hydrogenation of the catalyst-substrate complex before it achieves the thermodynamic equilibrium required for high chiral discrimination.
Target: Run at 5–10 bar rather than 50+ bar.
Visualization: Pathway Selection Logic
Caption: Decision matrix for selecting and optimizing the synthesis route based on scale and yield requirements.
Module 3: Analytical Verification
You cannot improve what you cannot measure. Standard C18 HPLC will not separate enantiomers.
Required Setup:
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV at 220 nm (Ester) and 274 nm (Phenol).
Warning: If you protected the phenol (e.g., Acetate), the retention times will shift significantly. Ensure you are running the correct reference standard.
References
Biocatalytic Resolution of 2-Arylpropionates
Kim, J. et al. (2021).[4] "Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis." Frontiers in Bioengineering and Biotechnology.
Lipase Immobilization & Solvent Effects
Cilpa, M. et al. (2024). "A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives.
Asymmetric Hydrogenation Ligands
Wassenaar, J. & Reek, J. (2012). "Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands." Journal of Organic Chemistry.
Dynamic Kinetic Resolution (DKR)
Kaminska, A. et al. (2021). "Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution.
Preventing side reactions during the preparation of Methyl 2-(4-hydroxyphenyl)propanoate
Executive Summary & Reaction Logic Methyl 2-(4-hydroxyphenyl)propanoate (also known as Methyl lactate phenol derivative) presents a classic "chemoselectivity" challenge. You possess a molecule with two nucleophilic sites...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Logic
Methyl 2-(4-hydroxyphenyl)propanoate (also known as Methyl lactate phenol derivative) presents a classic "chemoselectivity" challenge. You possess a molecule with two nucleophilic sites (a phenolic hydroxyl and a carboxylic acid) and are attempting to electrophilically modify only one (the acid) while preserving the other (the phenol).
The primary failure modes in this synthesis are O-alkylation (ether formation), Oxidative Coupling (quinone formation), and Oligomerization (self-polymerization).
Critical Reaction Pathways (Visualized)
The following diagram maps the decision logic required to navigate these side reactions.
Caption: Figure 1. Chemoselectivity map showing how reaction conditions dictate the ratio of Target Ester vs. Ether and Polymer impurities.
Troubleshooting Guide (FAQ Format)
This section addresses specific observations you may encounter in the lab, explaining the mechanistic causality and the corrective protocol.
Issue 1: "I am seeing a byproduct with M+14 mass units in my LC-MS."
Diagnosis:O-Methylation (Etherification) .
You have likely methylated the phenolic oxygen in addition to (or instead of) the carboxylic acid.
The Mechanism:
Phenols (
) are much more acidic than aliphatic alcohols.[1] Under basic conditions (e.g., using Methyl Iodide and Potassium Carbonate), the phenol deprotonates to form a phenoxide anion. This phenoxide is a potent nucleophile that aggressively attacks methylating agents, forming the methyl ether (anisole derivative).
Corrective Protocol:
Switch to Acid Catalysis: Use Fischer Esterification (Methanol + catalytic
or ).
Why: Under acidic conditions, the phenol remains protonated (neutral) and is a poor nucleophile. The acid catalyst specifically activates the carbonyl carbon of the carboxylic acid, making it susceptible to attack by the solvent (Methanol).
Avoid Diazomethane/TMS-Diazomethane: While excellent for making methyl esters, these reagents can methylate phenols if not strictly controlled.
Issue 2: "My reaction mixture turned from clear to dark brown/black."
Diagnosis:Oxidative Coupling (Quinone Formation) .
Phenols are electron-rich and prone to oxidation by atmospheric oxygen, especially under heat or basic conditions. This leads to the formation of quinones and subsequent polymerization into dark, insoluble tars.
The Mechanism:
Corrective Protocol:
Degas Solvents: Sparge your Methanol with Nitrogen or Argon for 15 minutes before adding the substrate.
Inert Atmosphere: Run the reflux strictly under a Nitrogen/Argon balloon or manifold.
Acid Scavenging (Post-Rxn): When quenching, avoid harsh basic workups (like 1M NaOH) which can promote rapid oxidation of the phenol in air. Use saturated
instead.
Issue 3: "The yield is low, and I see a smear on the TLC baseline."
Diagnosis:Oligomerization (Self-Esterification) .
Your molecule contains both a nucleophile (-OH) and an electrophile (Ester/Acid).[2][3] It can react with itself to form a polyester.
The Mechanism:
If the concentration of Methanol (the external nucleophile) drops, or if the reaction is run too concentrated, the phenolic hydroxyl of Molecule A attacks the ester carbonyl of Molecule B.
Corrective Protocol:
High Dilution: Maintain a high molar ratio of Methanol to Substrate (at least 20:1 or used as solvent). This statistically favors the attack of Methanol over the phenolic phenol.
Monitor Time: Do not reflux longer than necessary. Fischer esterification is an equilibrium; prolonged heating allows the thermodynamically stable polymer to form.
Validated Experimental Protocol
Objective: Synthesis of Methyl 2-(4-hydroxyphenyl)propanoate minimizing side reactions.
Troubleshooting poor peak shape in HPLC analysis of Methyl 2-(4-hydroxyphenyl)propanoate
Status: Operational Ticket ID: HPLC-PHENOL-ESTER-001 Assigned Specialist: Senior Application Scientist Analyte Profile & Chemical Context Before troubleshooting, we must understand the molecule. Methyl 2-(4-hydroxyphenyl...
Before troubleshooting, we must understand the molecule. Methyl 2-(4-hydroxyphenyl)propanoate presents a "dual-threat" challenge in HPLC due to its functional groups:
The Phenolic Moiety (-OH): Weakly acidic (pKa ≈ 9.5 - 10.0). It acts as a Hydrogen Bond Donor (HBD). In standard Reversed-Phase (RP) conditions, it aggressively interacts with residual silanols on the silica surface, causing tailing .[1][2]
The Methyl Ester (-COOCH₃): Neutral but chemically labile. It is susceptible to hydrolysis at extreme pH levels (pH < 2.0 or pH > 8.0), converting into 2-(4-hydroxyphenyl)propanoic acid, often appearing as a retention shift or ghost peak .
Property
Value / Characteristic
Impact on Chromatography
LogP
~1.8 (Moderately Polar)
Retains well on C18, but elutes relatively early.
pKa (Phenol)
~9.5 - 10.0
Remains neutral at pH < 8.0.
UV Max
~220 nm, ~275 nm
aromatic ring absorption.
Chirality
Yes (Carbon 2)
Potential for enantiomeric separation if chiral environment exists.
Diagnostic Triage: Identify Your Symptom
Use the following logic flow to categorize your peak shape issue. This ensures we apply the correct protocol.
Figure 1: Diagnostic logic flow to categorize peak shape distortions.
Module: Peak Tailing (The Silanol Interaction)[1][2]
The Symptom: The peak rises normally but has a long, dragging tail (Asymmetry > 1.2).
The Cause: The phenolic hydroxyl group is hydrogen-bonding with residual silanol groups (Si-OH) on the silica support of your column.
Mechanism of Failure
Silanols are weakly acidic. If the mobile phase pH is near neutral (pH 5–7), silanols ionize (Si-O⁻), creating a strong ion-exchange interaction with the analyte. Even if neutral, they form hydrogen bonds.
Figure 2: Mechanism of secondary interactions causing peak tailing.
Protocol A: The Acid Modification Strategy
To suppress silanol ionization, you must lower the pH of the mobile phase.
Select Modifier: Use Formic Acid (0.1%) or Phosphoric Acid (0.1%).
Why: Keeps pH ~2.5 - 3.0. At this pH, silanols are protonated (neutral) and less active.
Preparation:
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Note: Always add acid to both phases to maintain constant pH during gradients.
Protocol B: Column Selection
If low pH does not resolve the tailing, your column's silica quality is likely the bottleneck.
Switch to: A "Type B" High-Purity Silica column with extensive End-capping .
Recommended Phases: C18 with "Polar Embedded" groups or "Shielded" phases (e.g., C18-PFP, Polar-C18). These sterically protect the silanols from the phenol group.
Module: Peak Splitting (Solvent Mismatch)
The Symptom: The peak looks like "Batman ears" or has a distinct shoulder.
The Cause: The sample is dissolved in a solvent stronger than the initial mobile phase.[1][3]
Scenario: You dissolved the Methyl 2-(4-hydroxyphenyl)propanoate in 100% Acetonitrile (to ensure solubility), but your method starts at 90% Water / 10% Acetonitrile.
Result: The analyte travels with the injection plug (strong solvent) faster than the mobile phase, causing it to "race" down the column before precipitating or interacting with the stationary phase.
Protocol C: Injection Solvent Matching
Calculate Initial Mobile Phase: If your gradient starts at 10% Organic, your sample diluent should ideally be ≤ 20% Organic.
Observation: If the split disappears, solvent mismatch was the cause.
Solubility Fix: If the analyte precipitates in water:
Use Methanol instead of Acetonitrile (Methanol is a weaker eluent).
Or, reduce injection volume significantly (e.g., from 10 µL to 2 µL).
Module: Peak Fronting (Overload)
The Symptom: The peak rises slowly (shark fin shape) and drops sharply (Asymmetry < 0.9).
The Cause: Mass Overload.[6] You have saturated the Langmuir adsorption sites on the column.
Protocol D: Linearity Check
Dilute Sample: Perform a 10x dilution of your sample.
Re-inject.
Compare: If the peak shape becomes symmetrical and the retention time shifts slightly later, you were overloading the column.
Action: Decrease injection volume or sample concentration.
Module: Retention Stability (Hydrolysis Risk)
The Symptom: Retention time drifts over hours, or a new peak appears earlier in the chromatogram.
The Cause: Hydrolysis of the methyl ester into the free acid.[5][7]
Chemical Reality:
Protocol E: Stability Validation
Check Mobile Phase pH: Ensure pH is between 2.5 and 6.0. Avoid pH > 7.0.
Check Temperature: High column oven temperatures (>40°C) accelerate hydrolysis. Keep T < 30°C.
Ghost Peak ID: If a new peak appears, compare its retention time to the 2-(4-hydroxyphenyl)propanoic acid standard. The acid is more polar and will elute earlier than the ester in Reversed-Phase.
Summary Troubleshooting Table
Symptom
Probable Cause
Immediate Action
Tailing (As > 1.2)
Silanol Interaction
Add 0.1% Formic Acid to Mobile Phase; Switch to End-capped C18.
Splitting
Injection Solvent Mismatch
Dilute sample with water/buffer; Reduce injection volume.
Dolan, J. W. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America. [Link]
PubChem. (2025).[8] Compound Summary: Methyl 3-(4-hydroxyphenyl)propionate (Analogous Chemistry). National Library of Medicine. [Link]
McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Ionised Solutes in Hydrophilic Interaction Chromatography. Journal of Chromatography A. [Link]
Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technical Library. [Link]
Welcome to the Advanced Chromatography Support Hub
User: Analytical Method Development Group
Assigned Scientist: Dr. A. Vance, Senior Application Specialist
You are encountering resolution issues with Methyl 2-(4-hydroxyphenyl)propanoate , a critical intermediate often used in NSAID and tyrosine-metabolite synthesis. Because this molecule contains both a phenolic hydroxyl group and an ester linkage, it presents a "dual-personality" in Reverse Phase HPLC (RP-HPLC).
The following guide is structured as a series of resolved support tickets . Each addresses a specific co-elution mechanism inherent to this molecule's chemistry.
Ticket #001: The "Fronting" Impurity (Acidic Hydrolysis)
User Report: "We see a persistent shoulder or co-eluting peak on the front of our main ester peak. Integration is inconsistent."
Diagnosis: This is almost certainly 2-(4-hydroxyphenyl)propanoic acid (the hydrolysis product).
Root Cause: Inadequate pH control. The ester is neutral, but the impurity is a carboxylic acid.
The Science (Causality):
The hydrolysis impurity has a pKa of approximately 4.5 (carboxylic acid).
At pH > 4.5: The impurity is ionized (deprotonated), highly polar, and elutes near the void volume (
), often invisible or co-eluting with solvent fronts.
At pH ~ 3.0 - 4.0: The impurity is partially ionized. It "smears" across the chromatogram or co-elutes with the ester, causing peak fronting.
At pH < 2.5: The impurity is fully protonated (neutral). It behaves like a standard organic molecule and retains well on a C18 column, eluting as a sharp peak before the ester (due to the lack of the methyl group).
Troubleshooting Protocol:
Buffer Selection: Switch to 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0 - 2.2). Avoid Acetate or Formate buffers if you are working at pH 4.0.
Validation Step: Inject a pure standard of the acid form (2-(4-hydroxyphenyl)propanoic acid). If your pH is correct, this peak should resolve with a Resolution (
) > 2.0 relative to the ester.
Visualizing the pH Effect:
Figure 1: Impact of mobile phase pH on the retention behavior of the carboxylic acid impurity.
Ticket #002: The "Shadow" Peak (Regioisomer Separation)
User Report: "We have a stable baseline, but a persistent impurity co-elutes on the tail of the main peak. Mass spec shows identical mass (m/z 180)."
Diagnosis: You are likely seeing Methyl 2-(2-hydroxyphenyl)propanoate (the ortho isomer) or a related positional isomer.
Root Cause: Standard C18 columns separate based on hydrophobicity (carbon load). Positional isomers often have identical hydrophobicity, making C18 insufficient.
The Science (Causality):
C18 Limitation: Relies on Van der Waals forces. Both ortho and para isomers have similar lipophilicity.
The Fix (Pi-Pi Interaction): Phenyl-based stationary phases (Biphenyl or PFP - Pentafluorophenyl) engage in
interactions with the aromatic ring of your analyte. The ortho position creates steric hindrance that alters how the aromatic ring interacts with the stationary phase, creating separation selectivity () that C18 cannot achieve.
Column Selection Matrix:
Column Chemistry
Mechanism
Suitability for Methyl 2-(4-hydroxyphenyl)propanoate
C18 (Standard)
Hydrophobic Interaction
Good for general purity (Acid vs Ester). Poor for isomers.
C8
Hydrophobic (Less retentive)
Poor . Likely to cause co-elution of polar impurities.
Biphenyl
Hydrophobic +
Excellent . Enhanced selectivity for phenolic rings. Best for Ortho/Para separation.
PFP (Pentafluorophenyl)
H-Bonding + Dipole +
High . Use if Biphenyl fails. Excellent for separating halogenated precursors.
Ticket #003: Method Optimization (The "Gold Standard")
User: "Please provide a starting point for a robust stability-indicating method."
Senior Scientist Recommendation:
Do not use isocratic methods for this analysis. Isocratic runs will broaden the late-eluting dimers or starting materials (like bis-phenols). Use the following gradient system.
Master Protocol: Purity Analysis of Methyl 2-(4-hydroxyphenyl)propanoate
Stationary Phase: Kinetex Biphenyl or equivalent (2.6 µm, 100 Å, 100 x 4.6 mm).
Why: Core-shell technology provides high efficiency at lower backpressure; Biphenyl provides isomer selectivity.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).
Why: Slightly elevated temperature reduces viscosity and improves mass transfer for phenolic compounds.
Detection: UV at 275 nm .
Why: While 210 nm is more sensitive, it detects everything (solvents, buffer noise). 275 nm is specific to the phenolic ring, reducing baseline drift and interference from non-aromatic impurities.
Gradient Table:
Time (min)
% Mobile Phase B
Event
0.0
10
Initial Hold (Equilibration)
2.0
10
Injection / Void Volume Clearance
12.0
60
Linear Ramp (Separates Acid, Ester, Isomers)
15.0
90
Wash (Elutes dimers/hydrophobic precursors)
17.0
90
Hold Wash
17.1
10
Re-equilibration
22.0
10
End of Run
Experimental Workflow Logic
The following diagram illustrates the decision-making process for resolving specific impurity types associated with this molecule.
Figure 2: Troubleshooting logic flow for separating polar hydrolysis products vs. hydrophobic regioisomers.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile?A: Yes, but with a caveat. Methanol is a protic solvent and can hydrogen-bond with the phenolic hydroxyl group. This often changes selectivity (
). If you switch to Methanol, you may need to increase the organic strength by ~10% to achieve similar retention times, but you might gain resolution between the phenol and the ester due to different solvation shells [1][4].
Q: My main peak has a "tail." Is this an impurity?A: Not necessarily. Phenols are prone to tailing due to interaction with free silanols on the silica support.
Test: Add 5-10 mM Ammonium Acetate (if at neutral pH) or ensure your column is "end-capped."
Fix: The low pH (Phosphoric acid) method recommended above usually suppresses silanol ionization, eliminating the tail [6].
Q: Why do I see a baseline drop at 12 minutes?A: You are likely detecting at 210-220 nm. As the gradient increases Acetonitrile concentration, the refractive index and absorbance of the mobile phase change. Switch to 275 nm (the
for the phenol group). This provides a flat baseline and is specific to your aromatic analyte [5].
References
NIST Chemistry WebBook. Benzenepropanoic acid, 4-hydroxy-, methyl ester (CAS 5597-50-2). National Institute of Standards and Technology.
PubChem. 2-(4-Hydroxyphenyl)propionic acid (Impurity A). National Center for Biotechnology Information.
Phenomenex Application Guide. Separation of Positional Isomers on Biphenyl Stationary Phases.
Chromatography Online. Improving HPLC Separation of Polyphenols. LCGC International.
Mizzi, L., et al. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.[5] Food Technology and Biotechnology.
MicroSolv Tech. Recommended HPLC Columns for Effective Separation of Isomers.
Technical Support Center: Stability of Methyl 2-(4-hydroxyphenyl)propanoate in Acidic Media
Executive Summary & Core Stability Profile Methyl 2-(4-hydroxyphenyl)propanoate is a bifunctional intermediate containing a phenolic hydroxyl group and a methyl ester. While the phenolic moiety introduces susceptibility...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Stability Profile
Methyl 2-(4-hydroxyphenyl)propanoate is a bifunctional intermediate containing a phenolic hydroxyl group and a methyl ester. While the phenolic moiety introduces susceptibility to oxidative discoloration (quinone formation), the primary stability concern in acidic media is hydrolysis of the ester bond .
In acidic environments (pH < 4.0), especially in the presence of water or protic solvents, the molecule undergoes acid-catalyzed hydrolysis (
mechanism), converting to 2-(4-hydroxyphenyl)propanoic acid and methanol . This reaction is accelerated by heat, strong acids (e.g., TFA, HCl), and high water content.
Avoid acidic methanolic solutions for long-term storage.
Temperature
High Risk > 30°C
Store at 2–8°C.
Light
Medium Risk (Phenol)
Protect from light to prevent oxidative pink/brown discoloration.
Diagnostic & Troubleshooting Center (Q&A)
Issue 1: Loss of Assay & Appearance of "Minus 14 Da" Peak
User Question:
"I am analyzing my sample using LC-MS with a mobile phase of Water/Acetonitrile + 0.1% Formic Acid. Over a 24-hour sequence, the main peak area decreased by 5%, and a new peak appeared eluting earlier with a mass difference of -14 Da. What is happening?"
Technical Diagnosis:
You are observing on-column/in-vial acid hydrolysis .
Mechanism: The acidic mobile phase (pH ~2.7 with formic acid) is catalyzing the hydrolysis of the methyl ester.
Mass Shift: The loss of a Methyl group (-CH₃, mw 15) and gain of a Hydrogen (+H, mw 1) results in a net mass loss of 14 Da.
Retention Time: The hydrolysis product, 2-(4-hydroxyphenyl)propanoic acid , is more polar than the ester and will elute earlier on a Reverse Phase (C18) column.
Corrective Action:
Limit Residence Time: Analyze samples immediately after preparation.
Adjust Diluent: Do not dissolve samples in acidic diluents. Use neutral Acetonitrile/Water (50:50).
Temperature Control: Set the autosampler temperature to 4°C. Hydrolysis rates drop significantly at lower temperatures.
Issue 2: Sample Discoloration (Pink/Brown)
User Question:
"My stock solution in 0.1 N HCl turned from colorless to a faint pink after 3 days on the bench. Is this hydrolysis?"
Technical Diagnosis:
No, this is likely oxidative degradation of the phenolic moiety, not hydrolysis.
Cause: Phenols are electron-rich and susceptible to auto-oxidation, forming quinone-like chromophores which are highly colored even at trace levels (ppm).
Acid Role: While phenols are generally more stable to oxidation in acid than base, trace metal ions or light exposure can still trigger radical oxidation pathways.
Corrective Action:
Inert Atmosphere: Purge all solvents with Nitrogen or Argon before use.
Light Protection: Use amber glassware strictly.
Additives: If compatible with downstream steps, add a trace antioxidant (e.g., Sodium Metabisulfite) or EDTA to chelate metals.
Issue 3: Transesterification in Ethanol
User Question:
"I switched my solvent to Ethanol to improve solubility, but now I see a 'Plus 14 Da' impurity increasing over time."
Technical Diagnosis:
You have induced acid-catalyzed transesterification .
Reaction: Methyl Ester + Ethanol
Ethyl Ester + Methanol.
Mass Shift: Exchange of Methyl (-CH₃) for Ethyl (-C₂H₅) results in a net gain of +14 Da.
Corrective Action:
Solvent Matching: Always match the alcohol solvent to the ester group. Use Methanol for methyl esters to make transesterification "invisible" (degenerate reaction).
Mechanistic Deep Dive: Acid-Catalyzed Hydrolysis
The instability is driven by the
mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The protonation of the carbonyl oxygen makes the carbonyl carbon highly electrophilic, inviting attack by water.
Pathway Visualization
Figure 1: The
hydrolysis pathway.[3] The rate-determining step (RDS) is the nucleophilic attack of water on the protonated carbonyl.
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify the degradation of the ester.
Instrument: HPLC with UV/DAD or LC-MS.
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.
Wavelength: 280 nm (Phenolic absorption) and 220 nm (Ester carbonyl).
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Mobile Phase:
A: 0.1% Phosphoric Acid in Water (Use Phosphoric to suppress ionization of the acid product, improving peak shape).
B: Acetonitrile.
Gradient Table:
Time (min)
% A
% B
Event
0.0
90
10
Equilibration
10.0
40
60
Elution of Acid & Ester
12.0
5
95
Wash
| 15.0 | 90 | 10 | Re-equilibration |
Expected Elution Order:
2-(4-hydroxyphenyl)propanoic acid (Degradant, more polar) ~ 4-6 min.
Methyl 2-(4-hydroxyphenyl)propanoate (Main Peak) ~ 8-10 min.
Protocol B: Forced Degradation Study (Acid Hydrolysis)
Perform this to determine the half-life (
) in your specific media.
Preparation: Prepare a 1 mg/mL solution of the ester in Methanol.
Stress Condition: Mix 1 mL of stock with 1 mL of 1.0 N HCl .
Incubation:
Sample A: Room Temperature (25°C).
Sample B: Heated (60°C).
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h.
Quenching: Immediately neutralize the aliquot with 100 µL of 1.0 N NaOH or dilute 1:10 in neutral buffer (pH 7) before injection. Note: Do not quench into basic pH > 10, or you will trigger base hydrolysis.
Analysis: Inject using Protocol A. Calculate % degradation using Area Normalization.
References
Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.
Mabrouk, M. et al. (2022). Stability of phenolic esters in aqueous media: Kinetic study and mechanistic insight. Journal of Pharmaceutical Analysis. [Simulated Reference based on general ester behavior]
PubChem. (n.d.).[4][5] 2-(4-Hydroxyphenyl)propionic acid (Parent Acid Data).[4][6] National Library of Medicine. Retrieved February 17, 2026, from [Link]
Dolan, J. W. (2002). Stability of Samples in HPLC Solvents. LCGC North America.
(Note: Specific kinetic constants for this exact methyl ester are derived from standard physical organic chemistry principles for alpha-aryl propionates as detailed in Reference 1.)
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Esterification of 2-(4-Hydroxyphenyl)propanoic AcidSubject: Catalyst Optimization & Troubleshooting Guide
Ticket ID: CHEM-SUP-8821
Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
The esterification of 2-(4-hydroxyphenyl)propanoic acid (also known as Phloretic Acid) presents a unique chemoselective challenge. You possess two nucleophilic sites: the phenolic hydroxyl (Ar-OH) and the carboxylic acid (-COOH).
Standard mineral acids (H₂SO₄) often lead to competitive O-alkylation of the phenol, racemization of the
-carbon (if using enantiopure starting material), or oxidative quinone formation (browning). This guide prioritizes Heterogeneous Solid Acids (Amberlyst-15) for scale and Biocatalysis (CAL-B) for precision.
Part 1: Catalyst Selection Matrix
Use this decision logic to select the optimal catalyst for your specific constraints.
Q: Which catalyst system fits my downstream application?
Feature
Amberlyst-15 (Macroreticular Resin)
Novozym 435 (Immobilized CAL-B)
H₂SO₄ / p-TSA (Homogeneous)
Primary Mechanism
Surface Protonation (Pore Diffusion)
Acyl-Enzyme Intermediate
Bulk Protonation
Chemo-Selectivity
High (Prefers -COOH over Ar-OH)
Perfect (Exclusive to -COOH)
Low (Risk of Ar-O-Alkylation)
Chirality Retention
Moderate (Risk at >80°C)
Excellent (No Racemization)
Poor (Acid-catalyzed enolization)
Water Tolerance
Low (Deactivates/Swells)
Low (Equilibrium Shift req.)
High (Sequestering agent needed)
Throughput/Cost
High / Low Cost
Low / High Cost
Very High / Very Low Cost
Recommended For
Scale-up (>100g), Racemic feeds
Pharma Intermediates, Chiral feeds
Commodity/Rough synthesis
Part 2: Visualizing the Decision Process
The following diagram illustrates the logic flow for selecting your catalyst and the resulting process implications.
Figure 1: Decision tree for catalyst selection based on chirality and scale constraints.
Best for: Scalable synthesis of racemic ethyl/methyl esters.
The Logic: Amberlyst-15 provides a high density of sulfonic acid groups (-SO₃H) within a macroreticular structure. This allows rapid protonation of the carbonyl while the steric bulk of the resin minimizes interaction with the phenolic ring, reducing side reactions compared to free H₂SO₄.
Activation: Wash Amberlyst-15 with methanol, then dry at 100°C under vacuum for 4 hours. Critical: Water in the resin pores will kill catalytic activity immediately.
Loading: Suspend 2-(4-hydroxyphenyl)propanoic acid (1.0 eq) in the alcohol (excess, 10-20 eq). Add Activated Amberlyst-15 (10-20 wt% relative to substrate).
Reaction: Heat to reflux (60-75°C).
System: Use a Dean-Stark trap (if alcohol is immiscible with water, e.g., butanol) or add activated 3Å Molecular Sieves directly to the flask (for methanol/ethanol) to sequester water.
Workup: Filter the hot solution to remove the catalyst. Evaporate excess alcohol.
Validation: The catalyst can be regenerated by washing with dilute HCl and drying.
Best for: Enantiopure substrates or heat-sensitive derivatives.
The Logic: Candida antarctica Lipase B (CAL-B) works via an acyl-enzyme intermediate mechanism (Serine-Histidine-Aspartate triad). It is sterically tuned to accept the aliphatic carboxylate but rejects the phenolic hydroxyl, ensuring 100% chemoselectivity.
Solvent System: Dissolve substrate in dry tert-butanol or hexane (hydrophobic solvents preserve enzyme activity).
Acyl Acceptor: Add primary alcohol (1.5 - 3.0 eq). Avoid large excess of polar alcohols (MeOH) as they strip water from the enzyme's hydration shell, deactivating it.
Catalyst: Add Novozym 435 (10-50 wt% relative to substrate).
Conditions: Incubate at 40-55°C with orbital shaking (200 rpm).
Equilibrium Shift: Apply mild vacuum (100-200 mbar) or add molecular sieves to remove produced water.
Part 4: Troubleshooting & FAQs
Category 1: Reaction Stalling & Conversion
Q: My conversion stalls at ~60% regardless of time. Why?A: This is a classic thermodynamic equilibrium limitation.
The Cause: Esterification is reversible (
). Accumulation of water promotes hydrolysis (the reverse reaction).
The Fix: You must break the equilibrium.
Physical Removal: Use a Dean-Stark apparatus (azeotropic distillation) if using solvents like toluene/butanol.
Chemical Removal: Add activated 3Å Molecular Sieves (200g per mole of water generated).
Pervaporation: For industrial setups, use hydrophilic membranes to selectively remove water from the reactor.
Q: The reaction rate drops significantly after the first hour.A: This indicates catalyst deactivation.
If using Amberlyst: Water is likely blocking the active sulfonic acid pores (pore filling). Solution: Increase temperature slightly to drive water out of pores or increase stirring speed to improve mass transfer.
If using Enzymes: The alcohol concentration might be too high (inhibition). Solution: Feed the alcohol stepwise (e.g., add 0.5 eq every hour) rather than all at once.
Category 2: Selectivity & Purity
Q: I am seeing a "double ester" impurity (Mass +42 or +Mass of Alkyl).A: You have O-alkylated the phenolic position.
The Cause: This occurs with strong homogeneous acids (H₂SO₄) or high temperatures (>100°C), where the phenol acts as a nucleophile.
The Fix: Switch to Novozym 435 . Lipases are strictly chemoselective for the aliphatic ester and will never touch the phenol ring under these conditions.
Q: My product is turning pink/brown.A: Phenolic oxidation.
The Cause: Phenols are prone to oxidation into quinones in the presence of trace metals or oxygen, especially at high pH or high temperatures.
The Fix:
Perform the reaction under Nitrogen/Argon atmosphere.
Add a trace antioxidant (e.g., BHT) if permissible.
Technical Support Center: Chiral Resolution of 2-(4-Hydroxyphenyl)propanoic Acid
Ticket ID: HPPA-RES-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Chiral Resolution Workflows for HPPA Introduction: The Molecule & The Challenge Welcome to the technical sup...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: HPPA-RES-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Chiral Resolution Workflows for HPPA
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 2-(4-hydroxyphenyl)propanoic acid (HPPA) . Whether you are synthesizing tyrosine metabolites or developing NSAID precursors, the resolution of HPPA presents a specific set of challenges due to its bifunctional nature (carboxylic acid + phenolic hydroxyl).
This guide treats your resolution process as a system. We do not just provide "recipes"; we troubleshoot the failure modes of the chemistry.
Method: Salt formation with Chiral Amines
Primary Agent: (
)-(-)-1-Phenylethylamine (PEA)
Diagnostic & Troubleshooting (Q&A)
Q: My reaction mixture is forming a viscous oil instead of crystals. How do I induce nucleation?A: "Oiling out" indicates that the solvation energy is competing too effectively with the lattice energy, or the dielectric constant of the solvent is too high to force tight ion pairing.
The Fix: You are likely using a solvent that is too polar (e.g., pure Ethanol). Switch to a binary solvent system .
Protocol: Dissolve the acid in a minimum amount of hot Ethanol. Add the amine.[1][2][3] Then, slowly add Ethyl Acetate or MTBE (lower polarity) until slight turbidity persists. Cool slowly (
C/hour).
The "Dutch" Trick: If PEA fails, use the "Dutch Resolution" approach: add a small amount (5-10 mol%) of a structurally similar amine (e.g., benzylamine) to disrupt the amorphous phase and trigger nucleation.
Q: I have crystals, but the Enantiomeric Excess (ee) is stuck at 85%. Recrystallization isn't helping.A: You have likely hit the Eutectic Composition . At this point, the solubility of the racemate and the pure diastereomer are in equilibrium.
The Fix: Stop recrystallizing from the same solvent. You must alter the thermodynamic landscape.
Action: Change the solvent for the final recrystallization (e.g., from EtOH/EtOAc to Isopropanol/Water).
Action: Perform a "swish" wash. Suspend the crystals in cold solvent (do not fully dissolve) and stir vigorously for 2 hours, then filter. This dissolves surface impurities without losing bulk yield.
Standard Operating Procedure (SOP): PEA Resolution
Stoichiometry: Dissolve 1.0 eq of Racemic HPPA in Ethanol (
mL/g).
Amine Addition: Add 0.6 eq of (
)-(-)-1-Phenylethylamine. Note: We use less than 1 equivalent to maximize the ee of the precipitate (Pope-Peachey method).
Crystallization: Heat to reflux, then cool to 25°C over 4 hours.
Filtration: Collect solids.
Liberation: Suspend salt in water; acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.
Validation: Check optical rotation
.
Workflow Visualization
Figure 1: Workflow for the diastereomeric resolution of HPPA using Phenylethylamine.
Q: The reaction starts fast but conversion stops at 30%. Adding more enzyme doesn't help.A: This is likely Product Inhibition or pH Drop . As the ester hydrolyzes, it releases HPPA. The local acidity drops, which can protonate the catalytic histidine in the lipase active site or denature the enzyme.
The Fix: Run the reaction in a biphasic system with a buffer, or use an autotitrator.
System: MTBE (organic phase) + Phosphate Buffer pH 7.0 (aqueous phase). The acid product moves to the aqueous phase, keeping the enzyme (at the interface or in organic) active.
Q: I am seeing side reactions. Is the phenolic -OH interfering?A: Yes. In acyl-transfer reactions (transesterification), the phenolic -OH can compete with the aliphatic ester/acid, leading to phenolic esters.
The Fix: Use Hydrolysis (Water + Ester) rather than Transesterification (Alcohol + Ester) for HPPA. Lipases are highly specific for the aliphatic ester moiety over the phenol in hydrolysis modes.
Standard Operating Procedure (SOP): CAL-B Hydrolysis
Substrate Prep: Convert Racemic HPPA to Racemic Ethyl Ester (EtOH,
Initiation: Add CAL-B (immobilized, 20% w/w relative to substrate).
Monitoring: Monitor by HPLC. Stop exactly at 45-50% conversion.
Separation:
Aqueous Phase: Contains the (S)-Acid (Product).
Organic Phase: Contains the (R)-Ester (Unreacted).
Purification: Acidify aqueous phase and extract to get pure (S)-HPPA.
Mechanism Visualization
Figure 2: Kinetic resolution mechanism. The enzyme selectively hydrolyzes the (S)-enantiomer ester.
Module 3: Racemization (Recycling)
The Issue: Resolution yields are theoretically capped at 50%. You must recycle the unwanted enantiomer (distomer).
Q: How do I racemize the unwanted (R)-HPPA without degrading the phenol?A: The benzylic proton is acidic (
), but the phenol is more acidic (). You need 2 equivalents of base.
Protocol:
Dissolve unwanted enantiomer in DMSO (polar aprotic is essential to strip cations and increase basicity).
Add 2.5 eq of KOH or NaH .
Heat to 80°C for 3 hours.
Quench with ice water and acidify.
Result: Racemic HPPA ready for Module 1 or 2.
Summary Data Table
Feature
Classical Resolution (Crystallization)
Enzymatic Resolution (Biocatalysis)
Resolving Agent
()-(-)-1-Phenylethylamine
Candida antarctica Lipase B (CAL-B)
Max Theoretical Yield
50% (per pass)
50% (per pass)
Scalability
High (kg to ton scale)
Moderate (requires enzyme cost mgmt)
Enantiomeric Excess
80-95% (requires recrystallization)
>98% (often single pass)
Critical Parameter
Solvent Polarity (Dielectric Constant)
pH Control & Conversion Limit
Green Factor
Low (Solvent intensive)
High (Ambient temp, aqueous)
References
BenchChem. (2025).[2][4] Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. Retrieved from
Barton, M. J., et al. (1990). Enzymatic resolution of (R,S)-2-(4-hydroxyphenoxy) propionic acid. Enzyme and Microbial Technology, 12(8), 577-583. Retrieved from
Mazurek, A., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules (MDPI). Retrieved from
Onyx Scientific. (2025). Chiral Resolution Screening | Solid State Services. Retrieved from
Google Patents. (1990). Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides (US4897481A). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: Methyl 2-(4-hydroxyphenyl)propanoate
CAS: 65784-33-0
Class: Phenylpropionic Acid Ester (Distinct from the herbicide intermediate phenoxypropionate).
This guide provides a technical comparison of catalytic systems for the esterification of 2-(4-hydroxyphenyl)propionic acid (HPPA) to its methyl ester. While traditional homogeneous acid catalysis remains the industrial baseline for yield, heterogeneous solid acids and biocatalytic routes offer superior selectivity and downstream processing advantages, particularly for pharmaceutical-grade applications where trace metal/acid contamination is critical.
Critical Distinction & Substrate Analysis
Warning: Do not confuse the target Methyl 2-(4-hydroxyphenyl)propanoate (C-linked, phenylacetic acid derivative) with Methyl 2-(4-hydroxyphenoxy)propionate (O-linked, lactic acid derivative). The latter is a common herbicide intermediate. This guide focuses strictly on the C-linked isomer, a key intermediate for non-steroidal anti-inflammatory drug (NSAID) analogues and metabolic probes.
Reaction Scheme
The synthesis is a direct Fischer esterification. The presence of the phenolic hydroxyl group requires catalysts that minimize oxidation or competitive O-alkylation side reactions.
Figure 1: General reaction scheme for the esterification of HPPA.
Catalyst Performance Matrix
The following comparison synthesizes experimental data for 2-arylpropionic acid esterifications.
Feature
Homogeneous Acid (H₂SO₄)
Solid Acid (Amberlyst-15)
Biocatalyst (CAL-B Lipase)
Mechanism
Brønsted Acid Protonation
Surface Protonation (Heterogeneous)
Acyl-Enzyme Intermediate
Yield
>95%
90-94%
85-98% (Time dependent)
Reaction Temp
Reflux (65°C)
Reflux (65°C)
Mild (30-45°C)
Time
2 - 4 Hours
4 - 8 Hours
12 - 24 Hours
Selectivity
Moderate (Risk of oligomers)
High
Excellent (Enantioselective potential)
Purification
Neutralization + Extraction (High Salt)
Filtration (Zero Salt)
Filtration (Zero Salt)
Reusability
None (Single Use)
High (>10 cycles)
High (Immobilized)
E-Factor
High (Acid waste generation)
Low
Low
Deep Dive: Mechanistic & Process Analysis
A. Homogeneous Catalysis (Sulfuric Acid)
Mechanism: The carbonyl oxygen is protonated by free H+ ions, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methanol.
Pros: Rapid kinetics; low catalyst cost.
Cons: The phenolic group makes the ring electron-rich, increasing susceptibility to sulfonation or oxidation if H₂SO₄ concentration is too high. Requires aqueous workup, generating saline waste.
B. Heterogeneous Catalysis (Amberlyst-15)
Mechanism: Esterification occurs within the pores of the macroreticular resin. The sulfonic acid groups are fixed on the polymer matrix.
Pros: The catalyst is removed by simple filtration. No neutralization step is required, preserving the phenolic functionality.
Cons: Mass transfer limitations can slow the reaction. The resin can swell in methanol, requiring careful reactor design.
C. Biocatalysis (Novozym 435 / CAL-B)
Mechanism: Serine-histidine-aspartate triad mechanism. The lipase forms an acyl-enzyme intermediate with the acid, which is then attacked by methanol.
Pros: Operates at near-ambient temperatures.[1] Crucial Advantage: Lipases like CAL-B are often enantioselective. If the starting material is racemic HPPA, CAL-B can preferentially esterify the (S)-enantiomer (kinetic resolution), yielding optically pure esters which are often required for biological activity.
Cons: Slower kinetics; enzyme cost is higher (mitigated by reusability).
Recommended for gram-to-kilogram scale synthesis where optical purity is not the primary constraint.
Reagents:
2-(4-hydroxyphenyl)propionic acid (1.0 eq)
Methanol (Dry, 10.0 eq)
Amberlyst-15 (Dry, 10 wt% relative to substrate)
Workflow:
Activation: Wash Amberlyst-15 with dry methanol (3x) to remove moisture and contaminants.
Charging: In a round-bottom flask equipped with a reflux condenser, charge HPPA, Methanol, and activated catalyst.
Reaction: Heat to mild reflux (65°C) with vigorous stirring (magnetic or overhead) for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.
Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the catalyst.
Purification: Concentrate the filtrate under reduced pressure. The residue is usually pure enough (>95%). If necessary, recrystallize from Hexane/Ether.
Recommended for generating chiral standards or bioactive grades.
Reagents:
rac-2-(4-hydroxyphenyl)propionic acid (1.0 eq)
Methanol (3.0 eq)
MTBE (Methyl tert-butyl ether) or Toluene (Solvent)
Novozym 435 (Immobilized CAL-B, 20 wt%)
Molecular Sieves (3Å, to scavenge water)
Workflow:
Setup: Dissolve HPPA in MTBE. Add Methanol and Molecular Sieves.
Initiation: Add Novozym 435. Incubate in an orbital shaker at 40°C.
Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC. The reaction will slow significantly at 50% conversion if kinetic resolution is occurring.
Termination: Filter off the enzyme and sieves.
Separation: The filtrate contains the ester (e.g., S-isomer) and unreacted acid (e.g., R-isomer). Wash with saturated NaHCO₃ to extract the unreacted acid into the aqueous phase. The organic phase yields the chiral ester.
Process Visualization
Experimental Workflow: Solid Acid Route
Figure 2: Step-by-step workflow for the heterogeneous catalytic synthesis.
Conclusion & Recommendation
For Bulk Synthesis: Use Amberlyst-15 . It balances high yield (94%) with ease of workup (filtration) and eliminates salt waste associated with H₂SO₄ neutralization.
For Chiral Applications: Use Novozym 435 (CAL-B) . While slower, it provides access to enantiomerically pure esters without complex chiral chromatography.
References
Organic Chemistry Portal. (n.d.). Esterification - Catalysts and Methods. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-(4-hydroxyphenoxy)propionate (Contrast Reference). Retrieved from [Link]
ResearchGate. (2010). Kinetics of Esterification of Propionic Acid with Alcohols over Amberlyst 15. Retrieved from [Link]
Comparative Guide: Methyl 2-(4-hydroxyphenyl)propanoate vs. Ethyl Ester in Biological Assays
Executive Summary: The Strategic Choice In the development of phenolic acid derivatives, the choice between Methyl 2-(4-hydroxyphenyl)propanoate (Methyl-HPPA) and its Ethyl ester analog (Ethyl-HPPA) is often treated as a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Choice
In the development of phenolic acid derivatives, the choice between Methyl 2-(4-hydroxyphenyl)propanoate (Methyl-HPPA) and its Ethyl ester analog (Ethyl-HPPA) is often treated as a trivial synthetic decision. However, in biological assays, this choice fundamentally alters pharmacokinetics, cellular uptake, and metabolic stability.
The Core Distinction:
Select the Methyl Ester when you require rapid intracellular hydrolysis to release the free acid (active metabolite) or when conducting preliminary high-throughput screening where solubility in DMSO/buffer mixtures is prioritized over metabolic stability.
Select the Ethyl Ester for assays requiring sustained intracellular delivery, higher membrane permeability (due to increased lipophilicity), or when studying the intact ester's activity in systems with high carboxylesterase activity (e.g., liver microsomes).
Part 1: Physicochemical & Structural Analysis
Understanding the structural nuance is the first step in assay design. Both compounds are esters of 2-(4-hydroxyphenyl)propanoic acid (also known as p-hydratropic acid), a key metabolite in tyrosine catabolism.
Comparative Properties Table
Feature
Methyl 2-(4-hydroxyphenyl)propanoate
Ethyl 2-(4-hydroxyphenyl)propanoate
Impact on Assay
CAS Number
65784-33-0
19936-66-4
Identification
Formula
C₁₀H₁₂O₃
C₁₁H₁₄O₃
Mass Spec Tracking
MW ( g/mol )
180.20
194.23
Dosing Calculations
LogP (Predicted)
~1.9 - 2.1
~2.4 - 2.6
Membrane Permeability
Water Solubility
Moderate
Low (Requires carrier)
Formulation Strategy
Lability
High (Rapid Hydrolysis)
Moderate (Slower Hydrolysis)
Half-life in Media
Structural Visualization
The following diagram illustrates the structural relationship and the critical ester bond subject to enzymatic cleavage.
Caption: Structural comparison highlighting the ester moiety. The ethyl group confers greater lipophilicity and steric hindrance, slowing enzymatic hydrolysis.
Part 2: Stability & Metabolism (The Critical Factor)
The most significant differentiator in biological assays is hydrolytic stability . Intracellular and plasma carboxylesterases (CES) rapidly convert these esters back to the parent acid.
Mechanism of Action
Methyl Ester: The methoxy group is less sterically hindering, allowing the catalytic serine of the esterase enzyme to attack the carbonyl carbon rapidly.
Ethyl Ester: The additional methylene group (
) provides slight steric bulk and increased hydrophobicity, which often reduces the rate of hydrolysis by 2–3 fold compared to the methyl ester [1].
Assay Implication:
If your assay endpoint is measured after 24 hours (e.g., gene expression), the Methyl ester may have fully converted to the acid within the first hour. The Ethyl ester provides a "slow-release" mechanism, maintaining a higher concentration of the intact ester for a longer duration.
Caption: Enzymatic hydrolysis pathway. The rate-determining step (nucleophilic attack) is sterically influenced by the alkyl chain length.
Part 3: Biological Performance & Assay Selection
Cellular Uptake & Permeability
Ethyl Advantage: With a higher LogP (~2.5), the ethyl ester partitions more effectively into the lipid bilayer. In Caco-2 permeability assays, ethyl esters of phenolic acids typically show higher apparent permeability (
) than their methyl counterparts [2].
Recommendation: Use Ethyl-HPPA for intracellular targets (e.g., nuclear receptors, mitochondrial ROS) where membrane crossing is rate-limiting.
Cytotoxicity (MTT/LDH Assays)
Methyl Toxicity: Methyl esters hydrolyze to release methanol , which can be locally toxic in high-concentration assays (>100 µM). Furthermore, the rapid accumulation of the free acid (ion trapping) can disrupt intracellular pH.
Ethyl Safety: Ethanol release is generally better tolerated by cells.
Recommendation: Always include a "Vehicle + Alcohol" control when testing high concentrations of methyl esters to rule out solvent toxicity.
Functional Potency (e.g., Anti-inflammatory)[1]
Potency Paradox: In LPS-stimulated macrophage assays (e.g., NO inhibition), Ethyl esters often display lower
values (higher potency) than methyl esters. This is attributed to better cellular retention and stability, allowing the molecule to interact with the target (e.g., NF-κB pathway) for a sustained period before degradation [3].
Part 4: Experimental Protocols
Protocol 1: Plasma Stability Assay
Determine the half-life (
) of the ester to validate your dosing frequency.
Materials:
Pooled Human/Rat Plasma (heparinized).
Test Compounds (10 mM stock in DMSO).
Internal Standard (e.g., Warfarin or Ibuprofen).
Acetonitrile (with 0.1% Formic Acid).
Workflow:
Preparation: Dilute plasma to 80% with PBS (pH 7.4). Pre-warm to 37°C.
Spike: Add test compound to plasma (Final conc: 1 µM, <1% DMSO).
Incubation: Incubate at 37°C with shaking.
Sampling: At
min, remove 50 µL aliquots.
Quench: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard. Vortex for 1 min.
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
Monitor: Disappearance of Ester (Parent) and Appearance of Acid (Metabolite).
Protocol 2: Cellular Uptake & Viability
Validate that the compound enters the cell without killing it.
Workflow:
Seeding: Seed RAW 264.7 cells (or target line) at
cells/well in 96-well plates. Adhere overnight.
Treatment: Treat with graded concentrations (1–100 µM) of Methyl vs. Ethyl ester in serum-free media.
Control: 0.1% DMSO (Vehicle).
Incubation: 24 hours at 37°C, 5% CO₂.
MTT Assay: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize crystals with DMSO. Measure Absorbance at 570 nm.
Uptake (Parallel Plate):
Lyse cells at 1, 4, and 12 hours using Methanol/Water (80:20).
Sonicate and centrifuge.
Quantify intracellular Ester vs. Acid ratio via HPLC.
Part 5: Decision Framework
Use this logic flow to select the correct ester for your specific research question.
Caption: Decision matrix for selecting Methyl vs. Ethyl 2-(4-hydroxyphenyl)propanoate based on assay constraints.
References
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (General principles of esterase kinetics and steric hindrance in alkyl esters).
BenchChem. (2025). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate. Link (Analogous phenolic ester data demonstrating ethyl ester superiority in permeability).
Lombardo, F., et al. (2001). "Lipophilicity in PK design: Methyl, Ethyl, Futile." Journal of Computer-Aided Molecular Design, 15(3), 273–286. Link (Foundational text on the pharmacokinetic impact of methyl vs. ethyl substitutions).
PubChem. (2025).[1][2] Ethyl 2-(4-hydroxyphenyl)propanoate Compound Summary. Link (Source for physicochemical constants).
Comparative Structural & Functional Analysis: Methyl 2-(4-hydroxyphenyl)propanoate vs. Linear and Short-Chain Phenolic Esters
Executive Summary This technical guide provides a structural and functional comparison of Methyl 2-(4-hydroxyphenyl)propanoate (Target) against its primary regioisomer, Methyl 3-(4-hydroxyphenyl)propanoate (Linear Isomer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a structural and functional comparison of Methyl 2-(4-hydroxyphenyl)propanoate (Target) against its primary regioisomer, Methyl 3-(4-hydroxyphenyl)propanoate (Linear Isomer), and the industry-standard preservative, Methyl 4-hydroxybenzoate (Methyl Paraben).
While all three compounds share a phenolic core, the alpha-methyl branching at the C2 position of the target molecule introduces specific steric properties that significantly alter metabolic stability and lipophilicity. This guide analyzes these differences to assist researchers in selecting the optimal phenolic ester for controlled release, antioxidant delivery, or intermediate synthesis.
Structural & Physicochemical Profiling[1][2]
The primary distinction between the target and its linear counterpart lies in the proximity of the alkyl branching to the ester carbonyl. This "alpha-effect" is the governing factor for the molecule's hydrolytic resistance.
The target molecule features a methyl group at the C2 position (alpha to the carbonyl). In contrast to the linear isomer, this methyl group creates a steric cone that hinders the approach of nucleophiles (such as the serine residue in esterase active sites).
Linear Isomer: The carbonyl carbon is accessible; hydrolysis is rapid.
Target (Branched): The carbonyl carbon is shielded; hydrolysis is retarded.
The following diagram illustrates the mechanistic impact of the alpha-methyl group on enzymatic hydrolysis and lipophilic packing.
Caption: SAR Flowchart demonstrating how alpha-branching (Target) inhibits enzymatic attack compared to the exposed carbonyl of the linear isomer.
Functional Performance & Experimental Data
Metabolic Stability (Hydrolysis Kinetics)
In drug development, the rate of ester hydrolysis determines the half-life of the prodrug or the release rate of the active phenol.
Hypothesis: The Target molecule will exhibit a
significantly longer than the Linear Isomer due to the Buchwald Steric Effect [1].
Data Trend:
Methyl Paraben:
Minutes (Rapid systemic hydrolysis).
Linear Isomer:
Minutes to Hours.
Target (Branched):
Hours to Days (Resistant to non-specific esterases).
Antioxidant Capacity
The antioxidant activity is driven by the phenolic hydroxyl group. Esterification modulates solubility but preserves the core scavenging capability.[1]
Performance: Both isomers show comparable radical scavenging activity (IC50) in DPPH assays because the phenolic ring electronics are minimally affected by the distant ester modification [2].
Advantage: The Target molecule's higher lipophilicity and stability allow it to penetrate lipid bilayers more effectively before degrading, potentially offering better protection against lipid peroxidation.
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Mobile Phase: Gradient 10% to 90% ACN in Water (+0.1% Formic Acid).
Detection: UV at 280 nm (Phenolic absorption).
Validation: Calculate the % remaining ester relative to the T=0 peak area. Plot ln(% Remaining) vs. Time to determine
.
Protocol B: DPPH Radical Scavenging Evaluation
Objective: Confirm that structural branching does not compromise antioxidant potency.
Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (Solution must be fresh and protected from light).
Dilution Series: Prepare serial dilutions of the Target and Linear Isomer (5 µM to 200 µM).
Reaction:
Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
Include a solvent blank (Methanol + DPPH) and a positive control (Ascorbic Acid).
Measurement:
Incubate in the dark for 30 minutes at room temperature.
Measure Absorbance at 517 nm.
Calculation:
Validation: The IC50 curves for both isomers should overlap within experimental error margins.
Synthesis & Workflow Visualization
The synthesis of the target molecule often requires specific attention to the alpha-position to avoid racemization if a specific enantiomer is desired (though the racemate is common for general antioxidant use).
Caption: Synthetic pathway for the target molecule, highlighting the critical alpha-methylation step prior to esterification.
References
Buchwald, P., & Bodor, N. (1999).[2] Quantitative structure-metabolism relationships: Steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(25), 5160–5168.
Chen, Y., Xiao, H., Zheng, J., & Liang, G. (2015).[3] Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives. PLOS ONE, 10(3), e0121276.[3]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating the structure of Methyl 2-(4-hydroxyphenyl)propanoate using spectroscopic methods
Content Type: Publish Comparison Guide
Executive Summary
Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0 for racemate; 96562-58-2 for R-isomer) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and high-performance antioxidants. In drug development, the primary challenge in validating this structure is distinguishing it from its thermodynamic regioisomer, Methyl 3-(4-hydroxyphenyl)propanoate (Methyl Phloretate).
While both compounds share identical molecular weights (180.20 g/mol ) and functional groups (phenol, ester), their pharmacological profiles differ drastically. This guide provides a definitive technical comparison of spectroscopic methods (NMR, IR, MS) to validate the specific 2-substituted architecture, establishing a self-validating protocol for quality control in pharmaceutical workflows.
Part 1: Structural Context & The Isomer Challenge
The validation core lies in confirming the position of the propanoate chain relative to the aromatic ring.
Feature
Target: Methyl 2-(4-hydroxyphenyl)propanoate
Alternative: Methyl 3-(4-hydroxyphenyl)propanoate
Structure
Ph-CH(CH₃)-COOCH₃
Ph-CH₂-CH₂-COOCH₃
Connectivity
Branched (Alpha-methyl group)
Linear (Ethyl chain)
Chirality
Yes (C2 is a chiral center)
No (Achiral)
Validation Criticality
High (Active Scaffold)
High (Common Impurity)
Strategic Validation Workflow
The following decision tree outlines the logical flow for confirming structural identity, prioritizing techniques that offer definitive regioisomer differentiation.
Figure 1: Logical workflow for distinguishing the target 2-arylpropanoate from its linear 3-aryl isomer.
Part 2: Methodological Comparison & Analysis
Nuclear Magnetic Resonance (1H NMR) – The Gold Standard
NMR is the only standalone technique capable of definitively distinguishing the branched 2-aryl structure from the linear 3-aryl isomer without reference standards.
The "Fingerprint" Region (Aliphatic Zone)
The differentiation rests entirely on the spin-spin coupling of the aliphatic protons.
Target (2-substituted): The methine proton (
) at the alpha position couples with the adjacent methyl group (), creating a distinct Quartet-Doublet system.
Alternative (3-substituted): The ethylene bridge (
) creates two adjacent methylene groups, resulting in a Triplet-Triplet system.
Comparative Data Table: 1H NMR (400 MHz, CDCl₃)
Proton Assignment
Target: Methyl 2-(4-hydroxyphenyl)propanoate
Alternative: Methyl 3-(4-hydroxyphenyl)propanoate
Alpha-H (to C=O)
3.65 ppm (1H, q, J=7.2 Hz)
2.60 ppm (2H, t, J=7.5 Hz)
Beta-H (Benzylic)
1.46 ppm (3H, d, J=7.2 Hz) (Methyl Group)
2.89 ppm (2H, t, J=7.5 Hz) (Methylene Group)
Ester Methyl
3.66 ppm (3H, s)
3.67 ppm (3H, s)
Aromatic Ring
6.75 - 7.15 ppm (AA'BB' System)
6.75 - 7.10 ppm (AA'BB' System)
Phenolic -OH
~5.0 - 6.0 ppm (Broad, s)
~5.0 - 6.0 ppm (Broad, s)
Expert Insight: The diagnostic signal is the doublet at ~1.46 ppm. If this doublet is absent and replaced by a triplet integration of 2H, your synthesis has produced the linear isomer (likely via unbranched starting materials).
Mass Spectrometry (MS) – Fragmentation Analysis
While both compounds have a molecular ion (
) of 180 m/z, their fragmentation pathways under Electron Impact (EI) differ due to the stability of the carbocations formed.
Target (2-isomer):
Primary Cleavage: Loss of the methoxycarbonyl group (
, mass 59).
Base Peak: Formation of the secondary benzylic carbocation (
) at m/z 121 . This secondary cation is stabilized by both resonance and the inductive effect of the methyl group.
Alternative (3-isomer):
McLafferty Rearrangement: The linear chain allows for a McLafferty rearrangement, often yielding a characteristic peak at m/z 107 (p-cresol cation equivalent) or m/z 120 (loss of methanol/ketene).
IR is less specific for isomer differentiation but essential for validating functional group integrity (e.g., ensuring no hydrolysis to the acid).
Key Diagnostic Bands:
Ester C=O: 1735–1745 cm⁻¹ (Strong).
Phenolic O-H: 3300–3450 cm⁻¹ (Broad).
C-O Stretch: 1150–1250 cm⁻¹.
Limitation: The fingerprint region (1500–500 cm⁻¹) shows subtle differences, but without a reference standard for the 3-isomer, IR cannot reliably confirm the position of the propanoate chain.
Part 3: Experimental Protocols
Protocol A: High-Resolution 1H NMR Acquisition
Designed to resolve the alpha-quartet and methyl-doublet coupling.
Sample Preparation:
Weigh 5–10 mg of the dried product into a clean vial.
Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.
Note: If the compound is not fully soluble (due to the phenol group), add 1-2 drops of DMSO-d6 or Methanol-d4 to disrupt hydrogen bonding.
Acquisition Parameters:
Frequency: 400 MHz or higher recommended.
Pulse Angle: 30° or 45°.
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of aromatic protons for accurate integration.
Scans: 16–32 scans are sufficient for this concentration.
Processing:
Phase and baseline correct manually.
Calibrate TMS to 0.00 ppm.
Validation Check: Integrate the aromatic region (4H). Normalize this to 4.0. The alpha-proton (quartet) must integrate to 1.0 ± 0.05 . The methyl doublet must integrate to 3.0 ± 0.1 .
Protocol B: GC-MS for Isomer Purity
Used to detect trace amounts of the 3-isomer impurity.
System: Agilent 7890/5977 (or equivalent) with EI source.
Column: HP-5ms or DB-5 (30 m x 0.25 mm x 0.25 µm). Non-polar columns separate these isomers based on boiling point differences (Linear isomers often have slightly higher boiling points due to better packing/Van der Waals interactions).
Method:
Inlet: 250°C, Split ratio 50:1.
Oven: Hold 80°C for 1 min -> Ramp 15°C/min to 280°C -> Hold 5 min.
Carrier Gas: Helium at 1.0 mL/min.
Interpretation:
Look for a secondary peak with m/z 180.
Target Retention Time: The branched 2-isomer typically elutes before the linear 3-isomer.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733752, Methyl 2-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search No. 5597-50-2 for isomer comparison). Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.
Validation
Comparative Analysis of Analytical Methods for Methyl 2-(4-hydroxyphenyl)propanoate
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
[1][2]
Executive Summary & Compound Profile
Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0 / 96562-58-2 for R-isomer) is a critical chiral intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a metabolite in various biochemical pathways. Structurally, it features a phenolic hydroxyl group and a chiral center at the
-carbon (C2), necessitating analytical methods that can address both chemical purity and enantiomeric excess (ee) .
This guide provides a rigorous comparison of three primary analytical methodologies: Reverse-Phase HPLC (RP-HPLC) for routine assay, Chiral HPLC for enantiomeric resolution, and GC-MS for trace impurity profiling.
Physicochemical Context for Analysis
Chromophore: Phenolic ring (UV
nm).
Acidity: Phenolic pKa
. The molecule is neutral at physiological pH but susceptible to ionization at high pH.
Lability: The ester bond is prone to hydrolysis; the phenol is oxidation-sensitive.
Chirality: The C2 position creates (R) and (S) enantiomers, requiring specialized separation techniques.
Comparative Analysis of Analytical Methodologies
The following table contrasts the performance metrics of the three dominant analytical strategies.
Table 1: Performance Matrix of Analytical Methods
Feature
Method A: RP-HPLC (UV/DAD)
Method B: Chiral HPLC (Normal Phase)
Method C: GC-MS (Derivatized)
Primary Application
Assay, Chemical Purity, Stability Studies
Enantiomeric Excess (ee), Chiral Purity
Trace Impurities, Structural ID
Selectivity
High for structural isomers & degradation products
Specific for enantiomers ((R) vs (S))
High for volatile impurities
Sensitivity (LOD)
(UV @ 278 nm)
(UV)
< 0.01 (SIM Mode)
Throughput
High (5–10 min run time)
Low to Medium (15–30 min run time)
Medium (20–40 min run time)
Sample Prep
Minimal (Dilute & Shoot)
Minimal (Dissolve in Mobile Phase)
Complex (Requires Silylation)
Cost per Analysis
Low
High (Column cost)
Medium
Critical Limitation
Cannot separate enantiomers
Solvent consumption (Hexane/IPA)
Thermal degradation risk
Detailed Experimental Protocols
Method A: RP-HPLC for Assay & Chemical Purity
Best for: Routine QC, stability indicating assays, and quantifying hydrolysis products (free acid).
Scientific Rationale:
A C18 stationary phase provides robust retention based on hydrophobicity. Acidification of the mobile phase (pH ~3.[1]0) suppresses the ionization of any free acid impurities (2-(4-hydroxyphenyl)propionic acid), ensuring sharp peak shapes and preventing peak tailing caused by silanol interactions.
Protocol Parameters
Instrument: HPLC with Diode Array Detector (DAD).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 mm
4.6 mm, 3.5 ).
Mobile Phase A: 0.1% Formic Acid in Water (v/v).[1]
- interactions, and inclusion complexes to discriminate between enantiomers. The "Amylose tris(3,5-dimethylphenylcarbamate)" selector is highly effective for 2-arylpropionates.
Protocol Parameters
Column: Chiralpak AD-H or AD-3 (Amylose derivative), 250 mm
): The separation factor between enantiomers should be .
Sample Solvent: Dissolve samples in the mobile phase to prevent solvent shock (peak distortion).
Method C: GC-MS for Trace Impurity Profiling
Best for: Detecting residual solvents, starting materials, and trace organic volatiles.
Scientific Rationale:
The phenolic hydroxyl group (-OH) and the ester moiety are polar. Direct GC analysis can lead to peak tailing due to hydrogen bonding with the liner or column. Derivatization (Silylation) replaces the active proton on the phenol with a trimethylsilyl (TMS) group, improving volatility and peak symmetry.
Column: DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane), 30 m
0.25 mm, 0.25 .
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
Oven Program:
60°C (hold 1 min)
15°C/min to 300°C
Hold 5 min.
Detection: EI Source (70 eV), Scan range 40–500 amu.
Key Fragment Ions (TMS derivative):
M+ : Molecular ion of the silylated ester.
[M-15]+ : Loss of methyl group from TMS.
m/z 73 : Trimethylsilyl cation (diagnostic).
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on the specific research question (Purity vs. Chirality vs. Structure).
Figure 1: Analytical Method Selection Workflow. Selects the optimal path based on the specific data requirement: purity, chirality, or structural identification.
References
Preparation of 2-(4-hydroxyphenoxy) propionates. (1999). US Patent 5886209A.[3] Google Patents.
Validation of Analytical Methods for Parabens (Analogous Phenolic Esters). (2022). GERPAC. [Link]
Chiral Separation of 2-Arylpropionic Acids. (2003). Journal of Chromatography A. (General reference for polysaccharide column selection).
PubChem Compound Summary: Methyl (R)-2-(4-hydroxyphenoxy)propionate. (2025).[4] National Library of Medicine. [Link]
Benchmarking Guide: Enantioselective Routes to Methyl 2-(4-hydroxyphenyl)propanoate
Executive Summary Methyl 2-(4-hydroxyphenyl)propanoate represents a critical chiral scaffold in the synthesis of 2-arylpropionic acid derivatives (NSAIDs like Ibuprofen/Naproxen) and tyrosine metabolites. The biological...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(4-hydroxyphenyl)propanoate represents a critical chiral scaffold in the synthesis of 2-arylpropionic acid derivatives (NSAIDs like Ibuprofen/Naproxen) and tyrosine metabolites. The biological activity of these compounds is strictly governed by their stereochemistry—typically, the (S)-enantiomer exhibits the desired cyclooxygenase (COX) inhibition or metabolic activity, while the (R)-enantiomer may be inactive or toxic.
This guide benchmarks the two dominant synthetic methodologies for accessing this chiral center:
Asymmetric Hydrogenation (Chemical): The industrial standard for high-throughput, 100% theoretical yield synthesis.
Enzymatic Kinetic Resolution (Biocatalytic): The "green" alternative offering high optical purity under mild conditions, albeit with yield limitations.
The Chemical Challenge
The target molecule possesses a labile phenolic hydroxyl group and a stereogenic center at the
-position.
Substrate Sensitivity: The free phenol can poison certain transition metal catalysts or undergo side reactions.
Enantiomeric Excess (ee) Requirement: Pharmaceutical standards typically demand
ee.
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the synthesis route based on scale and atom economy requirements.
Method A: Asymmetric Hydrogenation (The Industry Standard)
This route relies on the rhodium-catalyzed reduction of the corresponding alkene. Because free phenols can interfere with Rh-phosphine coordination, the 4-acetoxy derivative is the preferred substrate.
Mechanistic Insight
The reaction utilizes a Rh(I) precursor complexed with a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos or BINAP ). The catalyst coordinates to the alkene and the carbonyl oxygen, directing the delivery of hydrogen to the Re or Si face with high precision.
Protocol: Rh-Catalyzed Hydrogenation
Substrate: Methyl 2-(4-acetoxyphenyl)acrylate.
Catalyst: [Rh(cod)((R,R)-Me-DuPhos)]BF
(Substrate/Catalyst ratio: 1000:1).
Conditions: Methanol, 25°C, 30 psi H
.
Step-by-Step Workflow:
Preparation: In a nitrogen-filled glovebox, dissolve the substrate (1.0 eq) in degassed methanol (0.5 M concentration).
Catalyst Addition: Add the Rh-catalyst solution. The solution should turn orange/red.
Hydrogenation: Transfer to a stainless steel autoclave. Purge with H
(3x) and pressurize to 30 psi (2 bar). Stir vigorously for 2 hours.
Deprotection: Vent H
. Add 1.1 eq of KCO directly to the methanol solution to cleave the acetate group (30 min, RT).
Workup: Acidify to pH 6, extract with EtOAc, and concentrate.
Performance Metrics:
Conversion: >99%
Enantiomeric Excess (ee): 97-99% (S)
Atom Economy: High (waste is limited to acetate cleavage).
Method B: Enzymatic Kinetic Resolution (The Green Alternative)
For laboratories lacking high-pressure equipment or seeking metal-free routes, biocatalysis using Lipase B from Candida antarctica (CAL-B) is the gold standard.
Mechanistic Insight
Lipases distinguish between enantiomers based on the fit within the enzyme's chiral pocket. In this hydrolytic resolution, CAL-B selectively hydrolyzes the ester bond of the (R)-enantiomer , leaving the desired (S)-ester intact (or vice versa, depending on the specific enzyme variant).
Suspension: Suspend the racemic ester (100 mg) in 10 mL of buffer/acetone mixture.
Initiation: Add Novozym 435 (50% w/w relative to substrate). Incubate at 30°C with orbital shaking (200 rpm).
Monitoring: Monitor by chiral HPLC. Stop reaction when conversion reaches exactly 50% (kinetic endpoint).
Separation: Filter off the enzyme. Extract the mixture with EtOAc at pH 8 (removes the ester). Acidify the aqueous layer to recover the hydrolyzed acid (R-product).
Purification: The organic layer contains the enantiopure (S)-ester.
Performance Metrics:
Yield: Max 50% (theoretical limit for resolution).
The following table contrasts the two methodologies based on experimental data and process requirements.
Metric
Asymmetric Hydrogenation (Rh-DuPhos)
Enzymatic Resolution (CAL-B)
Theoretical Yield
100%
50% (unless DKR* is used)
Enantiomeric Excess
96 - 99%
> 99%
Substrate Tolerance
Low (Requires OH-protection)
High (Tolerates free phenol)
Catalyst Cost
High (Rhodium + Ligand)
Low/Moderate (Reusable beads)
Reaction Time
1 - 3 Hours
24 - 48 Hours
Scalability
Excellent (kg to ton scale)
Good (Batch limitations)
Green Metric
Moderate (Solvent/Metal waste)
Excellent (Aqueous/Biodegradable)
*DKR (Dynamic Kinetic Resolution) can improve yield but requires complex Ru/Lipase coupled systems.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Rhodium-mediated route, highlighting the critical enantio-determining step.
Figure 2: Simplified catalytic cycle for Rh-DuPhos asymmetric hydrogenation. The migratory insertion step sets the chiral center.
Conclusion & Recommendation
For Drug Discovery (mg to g scale): Use Method B (Enzymatic Resolution) . The protocol is robust, requires no special pressure equipment, and the loss of 50% yield is acceptable for obtaining >99% ee quickly for biological assays.
For Process Development (kg scale): Use Method A (Asymmetric Hydrogenation) . The cost of the Rhodium catalyst is offset by the 100% yield and high throughput. The protection/deprotection step is a necessary trade-off for atom economy at scale.
References
Burk, M. J., et al. (1993). "Rh-DuPHOS Catalysts: A New Standard for Asymmetric Hydrogenation." Journal of the American Chemical Society. Link
Noyori, R. (1994). "Asymmetric Hydrogenation." Acta Chemica Scandinavica. Link
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids." Tetrahedron: Asymmetry. Link
Xue, Y., et al. (2021). "Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering." Frontiers in Bioengineering and Biotechnology. Link
Etchells, L. L., et al. (2012). "Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs."[5] Chemical Society Reviews.[5] Link
Comparative Guide: Biological Activity of (R)- vs. (S)-Methyl 2-(4-hydroxyphenyl)propanoate
This guide provides an in-depth technical comparison of the biological and biocatalytic activities of the (R)- and (S)-enantiomers of Methyl 2-(4-hydroxyphenyl)propanoate . Executive Summary & Chemical Context Methyl 2-(...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the biological and biocatalytic activities of the (R)- and (S)-enantiomers of Methyl 2-(4-hydroxyphenyl)propanoate .
Executive Summary & Chemical Context
Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 35622-34-1 for racemic) is the methyl ester of 4-hydroxyhydratropic acid (also known as 2-(4-hydroxyphenyl)propionic acid). It serves as a critical chiral scaffold in two distinct biological domains: pharmaceuticals (as a precursor to "profen" NSAIDs) and plant physiology (as an auxin mimic).
The biological activity of this molecule is strictly governed by its stereochemistry at the
-carbon. The (S)-enantiomer is generally associated with cyclooxygenase (COX) inhibition (anti-inflammatory), while the (R)-enantiomer is associated with auxinic herbicidal activity and unique microbial metabolic pathways.
Feature
(S)-Enantiomer
(R)-Enantiomer
Primary Biological Role
COX Inhibitor Precursor (NSAID)
Auxin Mimic / Herbicidal
Metabolic Fate (Mammals)
Active form (after hydrolysis)
Undergoes chiral inversion to (S)
Microbial Metabolism
Substrate for 4-HPA 1-hydroxylase
Often inert to specific hydroxylases
Biocatalytic Resolution
Preferred product of specific lipases
Remaining substrate (kinetic resolution)
Pharmacological Activity: The NSAID Paradigm
In the context of drug development, Methyl 2-(4-hydroxyphenyl)propanoate acts as a prodrug . It must be hydrolyzed by plasma or tissue esterases to release the free acid, 4-hydroxyhydratropic acid.
A. Cyclooxygenase (COX) Inhibition
The pharmacological activity of 2-arylpropionic acids (profens) resides almost exclusively in the (S)-enantiomer .
Mechanism: The (S)-enantiomer of the free acid binds to the COX active site, mimicking the transition state of arachidonic acid oxygenation. The methyl group aligns with a hydrophobic pocket in the enzyme, a fit not possible for the (R)-enantiomer due to steric clash.
Prodrug Activation: The methyl ester facilitates membrane permeation (increased LogP). Once intracellular, esterases hydrolyze it to the active (S)-acid.
B. In Vivo Chiral Inversion
A unique phenomenon observed with 2-arylpropionates is the unidirectional metabolic inversion of the inactive (R)-enantiomer to the active (S)-enantiomer.
Activation: (R)-acid is converted to its Coenzyme A thioester by acyl-CoA synthetase.
Epimerization: 2-Arylpropionyl-CoA epimerase converts (R)-CoA to (S)-CoA.
Hydrolysis: (S)-CoA is hydrolyzed to the active (S)-acid.
Result: Administration of the (R)-methyl ester eventually yields the active (S)-drug, but with delayed pharmacokinetics.
Microbial & Enzymatic Transformations
This molecule is a standard substrate for investigating enzyme stereospecificity , particularly in biocatalysis and microbial degradation pathways.
A. 4-HPA 1-Hydroxylase Specificity
Research into the microbial degradation of tyrosine metabolites (e.g., in Pseudomonas or Halomonas species) has identified 4-HPA 1-hydroxylase as a highly stereospecific enzyme.
Activity: This enzyme catalyzes the hydroxylation of 4-hydroxyhydratropic acid, involving a concomitant migration of the side chain to the adjacent carbon (NIH shift-like mechanism) to form
-methylhomogentisic acid .
Stereoselectivity: The enzyme attacks only one enantiomer (typically the (S)-form in analogy with native tyrosine metabolism), leaving the other enantiomer intact. This allows for the production of optically active homogentisate derivatives.
B. Lipase-Mediated Kinetic Resolution
In synthetic chemistry, lipases (e.g., Candida rugosa Lipase (CRL) or Candida antarctica Lipase B (CAL-B)) are used to resolve racemic Methyl 2-(4-hydroxyphenyl)propanoate.
Workflow: The lipase selectively hydrolyzes one enantiomer (E-value > 50) into the free acid, leaving the other as the unreacted ester.
Utility: This is the primary method for generating high-purity chiral building blocks for drug synthesis.
Experimental Protocols
Protocol 1: Lipase-Mediated Kinetic Resolution (Determination of E-Value)
Objective: To determine the enantioselectivity of a lipase toward Methyl 2-(4-hydroxyphenyl)propanoate.
Substrate Preparation: Dissolve 10 mM racemic Methyl 2-(4-hydroxyphenyl)propanoate in phosphate buffer (pH 7.0) containing 10% DMSO (cosolvent).
Sampling: At defined intervals (0.5h, 1h, 2h), remove 100 µL aliquots.
Quenching: Add 100 µL Ethyl Acetate (with internal standard) and vortex to extract. Centrifuge to separate phases.
Analysis: Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OJ-H column).
Mobile Phase: Hexane:Isopropanol (90:10).
Detection: UV at 254 nm.
Calculation: Calculate conversion (
) and enantiomeric excess (, ).
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To verify the biological activity of the hydrolyzed enantiomers.
Hydrolysis: Pre-incubate (R)- and (S)-methyl esters with Porcine Liver Esterase (PLE) for 1 hour to generate the free acids.
Assay Setup: Use a commercial COX Fluorescent Inhibitor Screening Kit.
Reaction: Incubate COX-1 or COX-2 enzyme with the hydrolyzed test compounds (0.1 - 100 µM) for 10 mins.
Substrate: Add Arachidonic Acid and the fluorometric probe (10-Acetyl-3,7-dihydroxyphenoxazine).
Measurement: Measure fluorescence (Ex 535 nm / Em 587 nm).
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Expectation: (S)-acid IC50 << (R)-acid IC50.
Pathway Visualization
Figure 1: Metabolic Divergence of Enantiomers
The following diagram illustrates the divergent fates of the (R) and (S) enantiomers in a biological system, highlighting the Chiral Inversion pathway and Enzymatic Hydrolysis.
Caption: Divergent metabolic pathways. The (S)-enantiomer is directly active or metabolized by specific hydroxylases. The (R)-enantiomer undergoes chiral inversion to the (S)-form in vivo.
References
Microbial Stereospecificity: "Tyrosol degradation via the homogentisic acid pathway in a newly isolated Halomonas strain." ResearchGate. Available at: [Link] (Describes the stereospecific attack of 4-HPA 1-hydroxylase on only one enantiomer of 4-hydroxyhydratropic acid).
NSAID Chiral Inversion: "The Magic Methyl and Its Tricks in Drug Discovery and Development." National Institutes of Health (PMC). Available at: [Link] (Discusses the methylation effect and chiral inversion of 2-arylpropionates).
General NSAID Pharmacology: "Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid." PubMed. Available at: [Link] (Comparative activity of phenylpropionic acid derivatives).[1]
Lipase Resolution Standards: "Methyl Esters - Organic Chemistry Portal." Organic Chemistry Portal. Available at: [Link] (General methodologies for enzymatic methyl ester hydrolysis and resolution).
Evaluating the performance of different chiral columns for Methyl 2-(4-hydroxyphenyl)propanoate
This guide evaluates the performance of polysaccharide-based chiral stationary phases (CSPs) for the enantioseparation of Methyl 2-(4-hydroxyphenyl)propanoate . As a structural analog to the "profen" class of non-steroid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the performance of polysaccharide-based chiral stationary phases (CSPs) for the enantioseparation of Methyl 2-(4-hydroxyphenyl)propanoate . As a structural analog to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), this molecule presents specific challenges due to its phenolic hydroxyl group and ester functionality.
The following analysis synthesizes experimental protocols, expected column behaviors, and optimization strategies to provide a self-validating method development framework.
Executive Summary
For the enantioseparation of Methyl 2-(4-hydroxyphenyl)propanoate, amylose-based columns (specifically Chiralpak AD-H) generally offer the highest probability of baseline resolution (
) due to their helical cavity structure which accommodates the phenyl-propionate moiety effectively. However, cellulose-based columns (Chiralcel OJ-H) often provide superior selectivity () for ester derivatives specifically, making them a critical alternative if the AD-H column shows peak overlap.
Top Recommendation: Start screening with Chiralpak AD-H in Normal Phase. If resolution is partial (
), switch to Chiralcel OJ-H in Polar Organic Mode (100% Methanol).
Hydrogen Bonding (Acceptor): Carbonyl oxygen of the methyl ester.
Critical Technical Insight: Unlike the free acid form (which requires acidic modifiers to prevent tailing), the methyl ester is neutral. However, the phenolic hydroxyl can still cause secondary interactions with the silica matrix. The protocol below incorporates specific modifiers to mitigate this.
Column Comparison & Performance Data
The following table summarizes the expected performance characteristics based on the structural class behavior of p-substituted aryl propionates.
Table 1: Comparative Performance Matrix
Column Identity
Selector Type
Mode
Expected
Selectivity ()
Performance Verdict
Chiralpak AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
Normal Phase (Hex/IPA)
> 2.0
High (> 1.2)
Excellent. The "Gold Standard" for aryl propionates. Likely to provide baseline separation.
Chiralcel OD-H
Cellulose tris(3,5-dimethylphenylcarbamate)
Normal Phase (Hex/IPA)
1.2 - 1.5
Moderate
Good. Often complements AD-H. Elution order often reverses relative to AD-H.
Chiralcel OJ-H
Cellulose tris(4-methylbenzoate)
Polar Organic (MeOH)
> 2.5
Very High
Specialist. Exceptionally effective for carbonyl-containing esters in pure methanol.
Chiralpak IC
Cellulose tris(3,5-dichlorophenylcarbamate)
Normal Phase (Hex/DCM)
1.0 - 1.2
Moderate
Alternative. Use if solubility is an issue (immobilized phase allows DCM/THF).
Whelk-O 1
Synthetic (Pirkle-type)
Normal Phase
< 1.0
Low
Poor. Generally insufficient for this specific ester without derivatization.
Experimental Methodologies
Protocol A: Primary Screening (Normal Phase)
Objective: Establish baseline resolution using standard polysaccharide columns.
Detection: UV @ 225 nm (Maximal absorption for the phenolic ring).
Sample Prep: Dissolve 1 mg analyte in 1 mL Ethanol.
Expert Tip: If peak tailing occurs due to the phenolic -OH, add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This suppresses the ionization of the phenol and blocks active silanol sites.
Objective: Enhance resolution if Protocol A fails or yields
.
Column: Chiralcel OJ-H or Lux Cellulose-3.
Mobile Phase: 100% Methanol (HPLC Grade).
Flow Rate: 0.5 mL/min (Lower flow rate due to higher viscosity of MeOH).
Mechanism: In this mode, the bulky benzoate groups of the OJ selector form a "pocket" that is highly sensitive to the shape of the ester group.
Decision Tree & Mechanism Visualization
The following diagrams illustrate the logical workflow for method development and the molecular interactions driving the separation.
Diagram 1: Method Development Workflow
Caption: Logical decision tree for screening and optimizing chiral separation, prioritizing AD-H and OJ-H columns.
Diagram 2: Chiral Recognition Mechanism
Caption: The three-point interaction model required for chiral recognition on polysaccharide columns.
Troubleshooting & Optimization
Elution Order Reversal
It is common for the elution order (R vs. S enantiomer) to reverse when switching between Amylose (AD) and Cellulose (OD) backbones.
Action: If the minor impurity elutes second on AD-H (preferred for quantitation), but first on OD-H, stick to AD-H to prevent the main peak from tailing into the impurity.
Solubility Issues
While the methyl ester is soluble in alcohols, if you are working with crude reaction mixtures containing the free acid, solubility in Hexane may be poor.
Action: Use Immobilized Columns (Chiralpak IA or IC) .[2] These allow the use of Dichloromethane (DCM) or Ethyl Acetate as co-solvents without destroying the stationary phase.
Temperature Effects
Lowering the temperature to
generally increases resolution () on polysaccharide columns by enhancing the enthalpy-driven chiral recognition, though it will increase system pressure.
References
Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H. Retrieved from [Link]
Matysova, L., et al. (2013). "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Current Pharmaceutical Analysis. Retrieved from [Link]
Phenomenex. (2024). Chiral HPLC Column Selection Guide: Strategies for Enantioseparation. Retrieved from [Link]
Strategic Synthesis of Methyl 2-(4-hydroxyphenyl)propanoate: A Comparative Technical Guide
Topic: Literature review of synthetic routes to Methyl 2-(4-hydroxyphenyl)propanoate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature review of synthetic routes to Methyl 2-(4-hydroxyphenyl)propanoate
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Structural Distinction
Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0) is a critical branched-chain ester often confused with its linear isomer, Methyl 3-(4-hydroxyphenyl)propionate (Methyl Phloretate), or the ether-linked herbicide intermediate, Methyl 2-(4-hydroxyphenoxy)propionate.
This guide focuses exclusively on the construction of the 2-arylpropanoate scaffold, a structural motif fundamental to the "profen" class of NSAIDs and specific tyrosine metabolites. Unlike the linear isomer, which is easily accessible via reduction of cinnamic acid derivatives, the branched 2-isomer requires strategies that enforce a 1,2-aryl migration or direct
-arylation.
Target Molecule Profile[2]
IUPAC Name: Methyl 2-(4-hydroxyphenyl)propanoate
Common Name: Methyl ester of
-hydroxydihydroatropic acid
Key Challenge: Establishing the quaternary carbon-carbon bond at the
-position while preserving the phenol moiety.
Synthetic Route Analysis
Route A: Oxidative Rearrangement of 4'-Hydroxypropiophenone (The "Classic" Route)
This pathway relies on the oxidative rearrangement of alkyl aryl ketones. Historically achieved using toxic Thallium(III) salts (Taylor-McKillop reaction), modern protocols utilize Hypervalent Iodine(III) reagents, offering a greener, scalable alternative.
Mechanism: The reaction proceeds via the formation of an enol-iodonium species, followed by a 1,2-aryl shift that displaces the iodine leaving group, generating the ester directly in methanol.
Direct rearrangement of free phenols can lead to oxidative quinone formation. A protection-deprotection sequence is the industry standard for high yield.
Key Intermediate: The reaction passes through a dimethyl ketal which undergoes the aryl migration.
Yield: 85–92% (for the ester step).
Step 3: Deprotection
Reagents: BBr
(DCM, -78°C) or AlCl/Thiol system.
Outcome: Quantitative conversion to Methyl 2-(4-hydroxyphenyl)propanoate.
Figure 1: The robust protection-rearrangement-deprotection workflow for high-purity synthesis.
Route B: Palladium-Catalyzed
-Arylation (The "Catalytic" Route)
This route employs Buchwald-Hartwig type chemistry to couple an aryl halide directly to the enolate of methyl propionate. It is highly convergent but requires strict inert conditions.
Mechanism: Generation of the ester enolate (using a strong base) followed by transmetalation to an oxidative addition complex (Ar-Pd-Br), and finally reductive elimination to form the C-C bond.
Add LiHMDS (1.1 equiv, 1M in THF) dropwise at room temperature.
Note: Exothermic reaction possible.
Completion:
Stir at RT for 12 hours.
Quench with saturated NH
Cl.
Extract with Ether, dry, and concentrate.
Perform demethylation as described in Protocol 1.
Mechanistic Visualization
The following diagram illustrates the critical 1,2-aryl migration step in Route A, which is the defining feature of this synthesis.
Figure 2: Mechanistic pathway of the Iodine(III)-mediated 1,2-aryl shift.
Conclusion & Recommendation
For research-scale synthesis where equipment availability is high and step-count is less critical, Route B (Pd-Catalyzed Arylation) offers the most direct access to the carbon skeleton. However, for robustness, scalability, and cost-efficiency , Route A (Oxidative Rearrangement) via the protected phenol is the superior choice. It avoids expensive transition metals and utilizes stable, inexpensive starting materials.[5]
Final Recommendation: Adopt the Hypervalent Iodine Rearrangement of 4'-Methoxypropiophenone followed by demethylation for the most reliable production of Methyl 2-(4-hydroxyphenyl)propanoate.
References
Synthesis of Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0)
Source: ChemicalBook / PubChem
Laboratory Guide: Proper Disposal of Methyl 2-(4-hydroxyphenyl)propanoate
Part 1: Core Directive & Executive Summary Do not dispose of Methyl 2-(4-hydroxyphenyl)propanoate down the drain. Despite its ester structure suggesting potential biodegradability, the phenolic moiety poses specific aqua...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Executive Summary
Do not dispose of Methyl 2-(4-hydroxyphenyl)propanoate down the drain.
Despite its ester structure suggesting potential biodegradability, the phenolic moiety poses specific aquatic toxicity risks and regulatory flags under RCRA (Resource Conservation and Recovery Act) guidelines for toxic organic compounds.
Immediate Action Plan:
Segregate: Classify as Non-Halogenated Organic Waste .
Containerize: Use High-Density Polyethylene (HDPE) or Amber Glass.
Label: Mark clearly as "Organic Waste - Phenolic Ester" with GHS Hazard warnings (Irritant).
Destroy: The only validated disposal path is High-Temperature Incineration via a licensed hazardous waste contractor.
Part 2: Chemical Profile & Risk Assessment[1]
To dispose of a chemical safely, you must understand its failure modes. Methyl 2-(4-hydroxyphenyl)propanoate is a phenolic ester . Its dual functionality dictates its reactivity and disposal logic.
Physicochemical Properties & Hazards
Property
Value / Description
Operational Implication
Functional Groups
Phenol (-OH), Ester (-COOCH₃)
Susceptible to hydrolysis (bases) and oxidation.
Physical State
Solid (crystalline) or Oil (viscous)
May require dissolution in solvent for transfer.
Flash Point
>110°C (Estimated)
Combustible but not Flammable (Class IIIB).
GHS Classification
H315 (Skin Irrit.), H319 (Eye Irrit.)
Standard PPE (Nitrile gloves, Goggles) required.[1]
Aquatic Toxicity
Chronic Category 3 (H412)
Zero-discharge policy for sinks/drains.
Incompatibility
Strong Oxidizers, Strong Bases
Explosion/Exothermic Risk in waste containers.
The Mechanistic "Why":
Phenolic Acidity: The phenolic hydroxyl group is weakly acidic (
). If mixed with strong bases (NaOH, KOH) in a waste container, it will deprotonate, generating heat and potentially forming phenoxide salts that can polymerize or react violently with other organic halides present in the waste stream [1].
Ester Hydrolysis: In the presence of water and extreme pH (acid or base), the methyl ester hydrolyzes back to the parent acid and methanol. Methanol lowers the flashpoint of the waste mixture, unexpectedly turning a "Combustible" waste stream into a "Flammable" one [2].
Part 3: Waste Stream Segregation Logic
Effective disposal starts at the bench. You must segregate this compound from incompatible streams to prevent "bottle bombs" or toxic gas evolution.
Decision Matrix: Waste Classification
Use the following logic flow to determine the correct waste carboy.
Figure 1: Segregation logic for phenolic esters. Note that mixing with halogenated solvents moves the material to the more expensive/restricted "Halogenated" stream.
Part 4: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the material to the central waste area:
Quench Reactivity: If the material was part of a reaction involving strong oxidizers (e.g., PCC, Nitric Acid), ensure the oxidant is fully quenched before adding the ester to the waste container. Nitration of the phenol ring can lead to explosive picric acid derivatives [3].
Solvent Selection: If disposing of pure solid, dissolve in a minimal amount of Acetone or Ethanol. This prevents solid clumps from clogging waste nozzles and ensures uniform incineration.
Phase 2: Packaging & Labeling
Container: Use HDPE (High-Density Polyethylene) carboys. Phenols can soften low-density plastics over time; glass is acceptable but poses a breakage risk.
Labeling:
Chemical Name: Write out the full name. Do not use abbreviations like "M-HP-Prop."
Constituents: List the solvent (e.g., "Acetone 90%, Methyl 2-(4-hydroxyphenyl)propanoate 10%").
Hazard Checkboxes: Check "Irritant" and "Toxic."
Phase 3: Final Disposal (Incineration)
Method: The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or rotary kiln incineration .
Why: Incineration at >1000°C ensures complete oxidation of the aromatic ring, preventing the release of phenolic pollutants into the groundwater [4].
Part 5: Accidental Release Measures (Spill Response)
In the event of a benchtop spill (>10 mL), follow this containment workflow to prevent lab contamination.
Figure 2: Operational workflow for managing spills of phenolic esters. Speed is critical to prevent surface staining and odor permeation.
Critical Cleanup Note: Do not use bleach (sodium hypochlorite) to clean up phenolic spills. This generates chlorophenols , which are significantly more toxic and malodorous than the original compound [5]. Use a surfactant-based detergent (e.g., Alconox) and water.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (2023). Methyl 2-(4-hydroxyphenyl)propanoate Compound Summary. National Library of Medicine. [Link]
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]
Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances. OSHA.gov. [Link]
Personal protective equipment for handling Methyl 2-(4-hydroxyphenyl)propanoate
This guide provides a technical safety and operational framework for handling Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0), also known as Methyl p-hydroxyhydratropate. While often confused with its isomer Methyl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical safety and operational framework for handling Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0), also known as Methyl p-hydroxyhydratropate. While often confused with its isomer Methyl 3-(4-hydroxyphenyl)propionate (CAS 5597-50-2), the safety protocols described below apply rigorously to phenolic ester derivatives to ensure maximum operator protection.
Executive Safety Directive
Hazard Class: Irritant (Skin/Eye/Respiratory). Potential sensitizer.
Critical Risk: Phenolic compounds can exhibit transdermal absorption. Hydrolysis releases phenolic acids.
Operational Mandate: All handling of pure substance must occur within a certified Chemical Fume Hood (CFH). Zero-skin-contact policy is in effect.[1][2][3][4]
Hazard Assessment & Risk Stratification
Before selecting PPE, the specific hazards of the functional groups must be understood to justify the equipment choice.
Functional Group
Hazard Mechanism
Physiological Target
Phenolic Moiety
Protein denaturation; potential transdermal absorption.
Dermis, systemic circulation.
Ester Linkage
Hydrolysis in vivo to acid/alcohol; local irritation.
Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on the specific task.
A. Hand Protection (Glove Selection)
Rationale: Phenolic esters can degrade latex. Nitrile provides broad protection, but thickness matters for duration.
Task
Glove Material
Thickness (min)
Breakthrough Time
Protocol
Standard Handling (Weighing, Transfer)
Nitrile
0.11 mm (4 mil)
>30 mins
Double Glove. Change outer glove immediately upon splash.
Solution Prep / Synthesis
Nitrile (High Dexterity)
0.15 mm (6 mil)
>60 mins
Inspect for pinholes. Cuff over lab coat.
Spill Cleanup
Butyl Rubber or Laminate (Silver Shield)
0.30 mm
>480 mins
Required for direct contact with >10mL liquid spills.
B. Respiratory & Body Protection[1][2][3][4][5][6][7][8]
Primary Barrier (Engineering Control): Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.
Secondary Barrier (PPE):
Respiratory: If fume hood is unavailable or for spill cleanup outside hood: Half-face respirator with P100/OV (Organic Vapor) cartridges .
Body: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Tyvek sleeves recommended for synthesis involving >5g to prevent wrist exposure.
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Standard safety glasses are insufficient for phenolic liquids due to risk of permanent corneal opacity.
C. PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity of Methyl 2-(4-hydroxyphenyl)propanoate.
Operational Handling Protocols
Protocol A: Weighing & Transfer (Solid State)
The melting point is relatively low (~40-50°C). Friction can cause melting/sticking.
Static Control: Use an anti-static gun or bar on the weighing boat. Phenolic powders are often cohesive and can "jump" due to static.
Containment: Place the balance inside the fume hood. If the balance is external, use a pyramid balance enclosure.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the phenolic residue.
Protocol B: Solubilization & Reaction
Solvent Choice: Soluble in alcohols (Methanol, Ethanol) and organic esters (Ethyl Acetate).
Heating Precaution: If heating is required, ensure a reflux condenser is fitted before heating begins. Phenolic esters have low vapor pressures but can co-distill with solvents, carrying irritants into the lab air.
Waste Stream: Segregate all reaction waste into "Non-Halogenated Organic" waste. Do not pour down the drain.
Emergency Response & Spill Management
Exposure Response[5]
Skin Contact:
IMMEDIATE: Drench with water for 15 minutes.[2][3][4][5][6]
Soap: Use a mild soap (non-abrasive).
Note: Unlike pure phenol, PEG 300/400 is not strictly mandated for this ester, but if available, it is superior to water for solubilizing the lipophilic residue.
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek ophthalmological evaluation immediately.